TISCH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131567-14-1 |
|---|---|
Molecular Formula |
C17H17ClINO |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
8-chloro-5-(3-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H17ClINO/c1-20-6-5-12-8-16(18)17(21)9-14(12)15(10-20)11-3-2-4-13(19)7-11/h2-4,7-9,15,21H,5-6,10H2,1H3 |
InChI Key |
DUTJKDUWCSYNLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC=C3)I)O)Cl |
Synonyms |
7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, R(+)-isomer 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, S(-)-isomer TISCH |
Origin of Product |
United States |
Foundational & Exploratory
(R)-TISCH mechanism of action in dopamine transporters
A Technical Guide to the Mechanism of Action of Ligands at the Dopamine Transporter
Disclaimer: Initial research indicates that (R)-TISCH is a high-affinity and selective ligand for the D1 dopamine receptor.[1][2][3] Scientific literature does not currently support a direct mechanism of action for (R)-TISCH at the dopamine transporter (DAT). Therefore, this guide will provide a comprehensive overview of the mechanism of action of a representative class of compounds, dopamine reuptake inhibitors, at the dopamine transporter, fulfilling the core technical requirements of your request.
Introduction to the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] This process terminates dopaminergic signaling and recycles dopamine for future release. DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters and its function is vital for maintaining dopamine homeostasis.[5][6] Dysregulation of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, DAT is a primary target for various therapeutic drugs and substances of abuse.[5]
Mechanism of Action of Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors are a class of drugs that bind to the dopamine transporter and block the reabsorption of dopamine from the synapse. This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic neurotransmission.
Binding to the Dopamine Transporter
Dopamine reuptake inhibitors, such as cocaine and methylphenidate, act as competitive inhibitors, binding to the central substrate-binding site of the DAT.[7][8] This binding site is located deep within the protein, spanning several transmembrane domains.[8] The interaction of these inhibitors with the transporter prevents dopamine from binding and being translocated into the presynaptic neuron.
Allosteric Modulation
In addition to the primary binding site, there is evidence for allosteric binding sites on the DAT.[6][7] Allosteric modulators are substances that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site.[9][10] This binding can induce conformational changes in the transporter that alter the binding affinity and/or efficacy of the primary ligand (dopamine or a competitive inhibitor).[9] Positive allosteric modulators (PAMs) can enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) can reduce it.[11] The identification of allosteric sites on the DAT opens up new avenues for the development of novel therapeutics with potentially greater specificity and fewer side effects.[6]
Conformational Changes
The process of dopamine transport involves a series of conformational changes in the DAT protein.[4] The transporter alternates between an outward-facing conformation, which has a high affinity for dopamine and sodium ions in the synaptic cleft, and an inward-facing conformation, which releases dopamine and sodium ions into the cytoplasm.[4] Dopamine reuptake inhibitors stabilize the transporter in a conformation that is not conducive to dopamine translocation, effectively locking it in a state that prevents the reuptake process.
Quantitative Data
The affinity and potency of dopamine reuptake inhibitors are typically quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), respectively. These values are determined through radioligand binding assays and dopamine uptake assays.
| Compound | Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| Cocaine | 100 - 600 | 200 - 1000 |
| Methylphenidate | 100 - 400 | 50 - 200 |
| Bupropion | 500 - 2000 | 1000 - 5000 |
Note: The values presented in this table are approximate and can vary depending on the experimental conditions and the specific radioligand used.
Experimental Protocols
Synaptosome Preparation
Synaptosomes are isolated nerve terminals that are used to study the function of neurotransmitter transporters in an in vitro setting.[1][2]
Protocol:
-
Tissue Homogenization: Brain tissue (e.g., striatum) is homogenized in an ice-cold sucrose buffer.[1]
-
Centrifugation: The homogenate is subjected to a series of centrifugations to separate the synaptosomes from other cellular components.[1][2] A low-speed spin removes larger debris, and a subsequent high-speed spin pellets the synaptosomes.[1]
-
Resuspension: The synaptosomal pellet is resuspended in an appropriate assay buffer.[1][2]
Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
Protocol:
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound at various concentrations.[2]
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled dopamine.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter.
Protocol:
-
Membrane Preparation: Membranes containing the dopamine transporter are prepared from brain tissue or cells expressing the transporter.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand that binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The IC₅₀ value is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Computational Docking
Computational docking is a molecular modeling technique used to predict the binding orientation and affinity of a ligand to its target protein.
Protocol:
-
Protein and Ligand Preparation: Three-dimensional structures of the dopamine transporter and the ligand of interest are obtained or generated.
-
Docking Simulation: A docking program is used to systematically explore the possible binding poses of the ligand in the binding site of the transporter.
-
Scoring: The different binding poses are ranked based on a scoring function that estimates the binding affinity.
-
Analysis: The predicted binding mode and affinity provide insights into the molecular interactions between the ligand and the transporter.
Visualizations
Caption: Dopamine reuptake and its inhibition at the presynaptic terminal.
References
- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro binding of [125 I]I-R-(+)-TISCH: A dopamine D1 receptor ligand for studying pancreatic β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dosimetry of iodine-123-labeled this compound: a SPECT imaging agent for the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. kno-leden.nl [kno-leden.nl]
- 7. Depression and Anxiety After Radiation-Induced Brain Injury: A Review of Current Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MétaSP - Production Scientifique [sites.google.com]
An In-Depth Technical Guide to the Synthesis and Radiolabeling of Proteins with Iodine-125: The TISCH I-125 Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radiolabeling of proteins with Iodine-125 (¹²⁵I) is a cornerstone technique in biomedical research and pharmaceutical development. The resulting radiolabeled proteins, such as the target protein of interest "TISCH," serve as invaluable tools for a multitude of applications, including in vitro and in vivo assays, receptor binding studies, and molecular imaging.[1] The long half-life of ¹²⁵I (59.9 days) makes it particularly suitable for studies requiring extended observation periods.[2]
This technical guide provides a comprehensive overview of the synthesis and radiolabeling of a model protein, herein referred to as this compound, with ¹²⁵I. It details the most common and effective methods for radioiodination—the Iodogen and Chloramine-T methods—presenting step-by-step experimental protocols, comparative data, and visual workflows to aid researchers in the successful implementation of these techniques.
This compound Protein Precursor: Synthesis and Purification
The foundation of a successful radiolabeling experiment is a pure and stable protein precursor. While the specific synthesis of "this compound" is proprietary, the general workflow for obtaining a protein suitable for radiolabeling involves recombinant expression and subsequent purification.
1.1. Experimental Protocol: Recombinant Protein Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding the this compound protein is synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli or mammalian expression vectors like pcDNA).
-
Transformation and Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cellular debris.
-
Chromatographic Purification: The this compound protein is purified from the clarified lysate using a series of chromatographic steps. A common strategy involves:
-
Affinity Chromatography: Using a tag fused to the this compound protein (e.g., His-tag, GST-tag) for initial capture and purification.
-
Size-Exclusion Chromatography (SEC): To separate the this compound protein from aggregates and other impurities based on size.
-
Ion-Exchange Chromatography (IEX): For further purification based on the protein's net charge.
-
-
Quality Control of Purified Protein: The purity of the this compound protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., BCA or Bradford). The protein should be >95% pure for efficient radiolabeling.
Radiolabeling of this compound with Iodine-125
The introduction of ¹²⁵I onto a protein primarily targets tyrosine and, to a lesser extent, histidine residues through electrophilic substitution.[3] The two most widely used methods for this reaction are the Iodogen and Chloramine-T methods, which utilize different oxidizing agents to generate the reactive iodine species.
The Iodogen Method
The Iodogen method employs 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) as the oxidizing agent. A key advantage of this method is that Iodogen is water-insoluble and can be coated onto the reaction vessel, simplifying the separation of the oxidizing agent from the reaction mixture and minimizing potential damage to the protein.[4] This method is considered gentle and effective for a wide range of proteins.[1][5]
2.1.1. Experimental Protocol: Iodogen Method
-
Preparation of Iodogen-Coated Tubes:
-
Dissolve Iodogen in a suitable organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL.[4]
-
Aliquot 100 µL of the Iodogen solution into polypropylene microcentrifuge tubes.
-
Evaporate the solvent under a gentle stream of nitrogen to create a uniform coating of Iodogen on the tube surface.
-
Store the coated tubes desiccated at -20°C.
-
-
Radiolabeling Reaction:
-
To an Iodogen-coated tube, add 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.
-
Add 10 µg of the purified this compound protein.
-
Introduce approximately 1 mCi of Na¹²⁵I.
-
Gently mix the contents and incubate for 10-15 minutes at room temperature.[6]
-
-
Quenching the Reaction:
-
Transfer the reaction mixture to a clean tube to stop the reaction by separating it from the Iodogen.
-
The addition of a reducing agent is generally not necessary.[5]
-
The Chloramine-T Method
The Chloramine-T method utilizes a water-soluble oxidizing agent, Chloramine-T, to rapidly convert iodide to a reactive form.[3] This method is known for its high efficiency and speed but can sometimes lead to oxidative damage to the protein if not carefully controlled.[3][7]
2.2.1. Experimental Protocol: Chloramine-T Method
-
Reagent Preparation:
-
Radiolabeling Reaction:
-
In a microcentrifuge tube, combine 10 µg of the this compound protein with approximately 1 mCi of Na¹²⁵I in 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.
-
Initiate the reaction by adding 20 µL of the Chloramine-T solution.
-
Incubate for 60 seconds at room temperature with gentle mixing.[8]
-
-
Quenching the Reaction:
Data Presentation: Comparison of Radiolabeling Methods
The choice of radiolabeling method can significantly impact the outcome of the experiment. The following table summarizes typical quantitative data for the Iodogen and Chloramine-T methods.
| Parameter | Iodogen Method | Chloramine-T Method |
| Reaction Time | 10-15 minutes | 1-2 minutes |
| Typical Labeling Efficiency | 70-90% | 80-95% |
| Protein Integrity | Generally high, minimal oxidative damage | Potential for oxidative damage |
| Reagent Removal | Simple transfer of solution | Requires a chemical quenching step |
| Specific Activity | High | Very High |
Purification of this compound I-125
Following the radiolabeling reaction, it is crucial to separate the ¹²⁵I-labeled this compound protein from unreacted Na¹²⁵I and other reaction components. Size-exclusion chromatography is the most common method for this purification step.
3.1. Experimental Protocol: Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a pre-packed size-exclusion column (e.g., a PD-10 column) with a suitable buffer, such as phosphate-buffered saline (PBS) containing 0.1% BSA to prevent non-specific binding.
-
Sample Loading: Load the quenched radiolabeling reaction mixture onto the equilibrated column.
-
Elution: Elute the column with the equilibration buffer and collect fractions.
-
Fraction Analysis: Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-labeled this compound protein will elute in the earlier fractions (void volume), while the smaller, unreacted Na¹²⁵I will be retained and elute in later fractions.
-
Pooling and Storage: Pool the fractions containing the purified this compound I-125 and store at 4°C for short-term use or at -80°C for long-term storage.
Quality Control of this compound I-125
To ensure the reliability of subsequent experiments, the quality of the radiolabeled protein must be assessed.
4.1. Radiochemical Purity
The radiochemical purity is the percentage of the total radioactivity that is associated with the desired radiolabeled protein. This is typically determined by instant thin-layer chromatography (ITLC) or trichloroacetic acid (TCA) precipitation.
4.1.1. Experimental Protocol: TCA Precipitation
-
Spot a small aliquot of the purified this compound I-125 onto a filter paper.
-
Add another aliquot to a tube containing cold 10% TCA.
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Filter the TCA mixture through a second filter paper.
-
Wash the filter paper with additional cold 10% TCA.
-
Measure the radioactivity on both filter papers. The radiochemical purity is calculated as: (cpm on precipitated filter / cpm on total filter) x 100%.
4.2. Immunoreactivity
If this compound has a known binding partner or antibody, an immunoreactivity assay should be performed to ensure that the radiolabeling process has not compromised its biological activity. This can be done by a simple binding assay where increasing amounts of the binding partner are incubated with a fixed amount of this compound I-125.
Visualizing the Workflow and Mechanisms
Diagrams are provided to visually represent the experimental workflow and the chemical principles underlying the radiolabeling methods.
Caption: Workflow for this compound I-125 production.
Caption: Mechanisms of Iodogen and Chloramine-T.
Conclusion
This guide has provided a detailed technical overview of the synthesis and radiolabeling of the model protein this compound with Iodine-125. By following the outlined protocols for protein production, radiolabeling using either the Iodogen or Chloramine-T method, and subsequent purification and quality control, researchers can reliably produce high-quality radiolabeled proteins for a wide array of scientific applications. The choice between the Iodogen and Chloramine-T methods will depend on the specific characteristics of the target protein and the desired specific activity, with the Iodogen method generally being a milder and often preferred starting point.
References
- 1. invivopharm.com [invivopharm.com]
- 2. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Radioiodination of proteins with the Iodogen method [inis.iaea.org]
- 6. Conditions of radioiodination with iodogen as oxidizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteins iodinated by the chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gropep.com [gropep.com]
In Vitro Binding Affinity of (R)-TISCH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-TISCH, or (R)-(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective high-affinity ligand for the dopamine D1 receptor. This technical guide summarizes the available in vitro binding data for (R)-TISCH, with a primary focus on its well-characterized interaction with the D1 receptor. While the initial query concerned its affinity for the dopamine transporter (DAT), a comprehensive review of the scientific literature indicates a lack of significant, quantifiable binding of (R)-TISCH to DAT. Therefore, this document will detail its high affinity for the D1 receptor, provide an established experimental protocol for determining such binding, and illustrate the canonical signaling pathway associated with D1 receptor activation.
In Vitro Binding Affinity of (R)-TISCH
The primary pharmacological characteristic of (R)-TISCH is its high-affinity binding to the dopamine D1 receptor. Quantitative analysis from radioligand binding assays has established its potency. In contrast, there is a notable absence of published data quantifying the binding affinity of (R)-TISCH for the dopamine transporter (DAT), suggesting that its affinity for this transporter is not a significant aspect of its pharmacological profile.
Table 1: Quantitative In Vitro Binding Affinity Data for (R)-TISCH
| Target | Ligand | Preparation | Kd (nM) | Reference |
| Dopamine D1 Receptor | R(+)-[¹²⁵I]TISCH | Rat Striatum Homogenate | 0.21 ± 0.03 | [1] |
| Dopamine Transporter (DAT) | (R)-TISCH | Not Reported | No Data Available | - |
Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor
The following protocol is a representative methodology for determining the in vitro binding affinity of compounds like (R)-TISCH to the dopamine D1 receptor using rat striatal tissue, a region with a high concentration of these receptors.[1][2]
2.1. Materials and Reagents
-
Fresh or frozen rat striatal tissue
-
Radioligand: [³H]SCH23390 (a selective D1 antagonist)
-
Test compound: (R)-TISCH
-
Non-specific binding agent: 10 µM SKF 38393 or unlabeled SCH23390
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold Incubation Buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
2.2. Tissue Preparation
-
Homogenize rat striatal tissue in ice-cold incubation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold incubation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in a known volume of incubation buffer to achieve a specific protein concentration (e.g., 100-200 µg protein per assay tube), as determined by a protein assay (e.g., Bradford or BCA).
2.3. Binding Assay Procedure
-
Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of (R)-TISCH.
-
Total Binding: Add buffer, the membrane preparation, and a saturating concentration of [³H]SCH23390 (e.g., 2-3 nM).[2]
-
Non-specific Binding: Add buffer, the membrane preparation, [³H]SCH23390, and a high concentration of a non-labeled D1 ligand (e.g., 10 µM SKF 38393) to saturate the receptors.[2]
-
Competitive Binding: Add buffer, the membrane preparation, [³H]SCH23390, and varying concentrations of (R)-TISCH.
-
Incubate all tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
2.4. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding experiments, plot the percentage of specific binding against the logarithm of the (R)-TISCH concentration.
-
Determine the IC₅₀ (the concentration of (R)-TISCH that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins.[3][4] Activation of the D1 receptor by an agonist like dopamine initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3][5][6] PKA can then phosphorylate various downstream targets, leading to changes in neuronal excitability and gene expression.[3][4]
Conclusion
(R)-TISCH is a valuable research tool characterized by its high affinity and selectivity for the dopamine D1 receptor. The lack of significant binding affinity for the dopamine transporter underscores its specificity. The provided experimental protocol offers a standard method for assessing the D1 receptor binding of (R)-TISCH and analogous compounds. Understanding its interaction with the D1 receptor and the subsequent signaling pathway is crucial for its application in neuroscience research and drug development.
References
- 1. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Pharmacokinetics and biodistribution of (R)-TISCH
An in-depth search has revealed no publicly available scientific literature or data pertaining to a compound designated as "(R)-TISCH" in the context of pharmacokinetics and biodistribution. The search did not yield any information on its absorption, distribution, metabolism, and excretion (ADME) properties, nor were there any published experimental protocols or studies detailing its biological fate in preclinical or clinical models.
The term "TISCH" was identified as an acronym for the "Tumor Immune Single Cell Hub," a web-based tool for visualizing single-cell transcriptome data of the tumor microenvironment. However, this is a bioinformatics resource and not a chemical entity for pharmacological study.
Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental methodologies, or create the requested visualizations for "(R)-TISCH." Further research and publication on this specific compound are necessary before a comprehensive guide on its pharmacokinetics and biodistribution can be developed.
The Discovery and Development of TISCH: A High-Affinity SPECT Agent for Dopamine D1 Receptor Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical development of TISCH (7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), a high-affinity and selective antagonist for the dopamine D1 receptor. Developed as a Single Photon Emission Computed Tomography (SPECT) imaging agent, this compound allows for the in vivo visualization and quantification of D1 receptor distribution and density in the central nervous system. This document provides a comprehensive overview of its chemical synthesis, radiolabeling with Iodine-123, in vitro receptor binding characteristics, and in vivo evaluation in preclinical models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and application in neuroscience and drug development.
Introduction
The dopamine D1 receptor, a G-protein coupled receptor predominantly expressed in the striatum and prefrontal cortex, plays a crucial role in motor control, reward, and cognitive functions. Dysregulation of D1 receptor signaling is implicated in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the ability to non-invasively image and quantify D1 receptor expression in the living brain is of significant interest for both basic neuroscience research and clinical drug development.
Single Photon Emission Computed Tomography (SPECT) is a widely used nuclear imaging technique that provides three-dimensional functional information.[1] The development of specific radiotracers is paramount to the success of SPECT imaging. This compound, an iodinated analog of the potent D1 antagonist SCH 23390, was developed to meet the need for a highly selective and high-affinity SPECT agent for the D1 receptor.[2] Its favorable pharmacokinetic properties and specific binding characteristics make it a valuable tool for studying the dopamine system.
Chemical Synthesis and Resolution
The synthesis of this compound involves a multi-step process, culminating in the resolution of the racemic mixture to isolate the pharmacologically active R-(+)-enantiomer.
Synthesis of (±)-TISCH
The synthesis of racemic this compound is achieved through the resolution of the intermediate 4, the O-methoxyl, 3'-bromo derivative, as a diastereomeric camphor sulfonate salt. The final products, R-(+)-8 and S-(-)-8, are prepared by treating the 3'-tributyltin intermediates (R-(+)- or S-(-)-7) with iodine in chloroform, followed by O-demethylation.[3]
Resolution of Enantiomers
The separation of the R-(+)- and S-(-)-enantiomers is a critical step, as the R-(+)-isomer exhibits high affinity and selectivity for the D1 receptor, while the S-(-)-isomer shows no specific uptake.[2] High-performance liquid chromatography (HPLC) with a chiral column is utilized to determine the optical purity of the intermediates and the final resolved compounds, ensuring an optical purity of greater than 99%.[3]
Radiolabeling with Iodine-123
For SPECT imaging, this compound is labeled with the gamma-emitting radionuclide Iodine-123 (I-123), which has a physical half-life of 13.2 hours and a principal photon energy of 159 keV.
Radiolabeling Procedure
Radioiodination of the tributyltin precursor of this compound is achieved via an iodo-destannylation reaction.[3] The general procedure involves the reaction of the precursor with sodium [¹²³I]iodide in the presence of an oxidizing agent, such as hydrogen peroxide.
Experimental Protocol: Iodine-123 Labeling of this compound
-
To a reaction vial containing the tributyltin precursor of this compound (e.g., R-(+)-7-chloro-8-methoxy-1-(3'-tributylstannylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) dissolved in a suitable organic solvent (e.g., ethanol), add no-carrier-added sodium [¹²³I]iodide in 0.1 N NaOH.
-
Add an oxidizing agent, such as hydrogen peroxide (3%).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 10-15 minutes).
-
The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite.
-
The radiolabeled product, [¹²³I]this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
The final product is formulated in a sterile, injectable solution (e.g., saline with 5-10% ethanol) for in vivo studies.
-
Radiochemical purity is determined by analytical HPLC, and should be >95%.
In Vitro Characterization
Receptor Binding Affinity
In vitro binding assays are crucial for determining the affinity and selectivity of a new radioligand for its target receptor. For this compound, these studies were conducted using rat striatum tissue preparations, which are rich in D1 dopamine receptors.
Experimental Protocol: In Vitro D1 Receptor Binding Assay
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is homogenized and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The membrane homogenate is incubated with varying concentrations of [¹²⁵I]this compound in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing D1 antagonist (e.g., 1 µM SCH 23390).
-
Incubation: The incubation is carried out at room temperature for a specified duration (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
In Vitro Binding Profile of this compound
The in vitro binding studies demonstrated that [¹²⁵I]this compound binds to the D1 dopamine receptor with high affinity and specificity.
| Parameter | Value | Reference |
| Kd | 0.21 ± 0.03 nM | [2] |
The rank order of potency for inhibiting [¹²⁵I]this compound binding further confirmed its selectivity for the D1 receptor: SCH 23390 > (±)-TISCH > (+)-butaclamol = (±)-FISCH >> WB4101 = spiperone > dopamine, serotonin, (±)-propranolol, and naloxone.[2]
Preclinical In Vivo Evaluation
Animal Models and SPECT Imaging Protocol
Preclinical evaluation of [¹²³I]this compound was performed in rats and monkeys to assess its biodistribution, brain uptake, and specific binding to D1 receptors in vivo.
Experimental Protocol: In Vivo SPECT Imaging
-
Animal Preparation: Animals (e.g., male Sprague-Dawley rats or non-human primates) are anesthetized for the duration of the imaging procedure.
-
Radiotracer Administration: A bolus of [¹²³I]this compound is administered intravenously via a tail vein (for rats) or a peripheral vein (for monkeys).
-
SPECT Acquisition: Dynamic or static SPECT scans are acquired using a dedicated small-animal SPECT scanner. For dynamic scans, data acquisition starts immediately after radiotracer injection. For static scans, images are acquired at specific time points post-injection.
-
Image Reconstruction: The acquired projection data are reconstructed into three-dimensional images using an appropriate reconstruction algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to delineate specific brain structures (e.g., striatum, cerebellum). Time-activity curves are generated for each ROI to assess the kinetics of radiotracer uptake and washout. The ratio of specific to non-specific binding (e.g., striatum-to-cerebellum ratio) is calculated as an index of D1 receptor density.
In Vivo Biodistribution and Brain Uptake
Following intravenous injection in rats, the R-(+)-isomer of [¹²⁵I]this compound demonstrated high brain uptake.[2]
| Time Post-Injection | Whole Brain Uptake (%ID) | Striatum/Cerebellum Ratio | Reference |
| 2 min | 2.20 | - | [2] |
| 60 min | 0.57 | 12 | [2] |
Ex vivo autoradiography of rat brain sections after intravenous injection of R-(+)-[¹²⁵I]this compound showed the highest uptake in the striatum and substantia nigra, regions known to have a high concentration of D1 receptors.[2] In contrast, the S-(-)-isomer displayed no specific uptake.[2] Pretreatment with the D1 antagonist SCH 23390 effectively blocked the specific uptake of R-(+)-[¹²⁵I]this compound.[2]
Imaging studies in a monkey with R-(+)-[¹²³I]this compound also demonstrated high uptake and prolonged retention in the basal ganglia, confirming its suitability for imaging D1 receptors in higher species.[2]
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the dopamine D1 receptor, thereby blocking the downstream signaling cascade initiated by dopamine.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is coupled to the Gs alpha subunit of the G-protein complex. Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: Dopamine D1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Development
The development of this compound as a SPECT agent followed a logical progression from chemical synthesis to preclinical evaluation.
Caption: Experimental workflow for the development and validation of this compound.
Conclusion
This compound has been successfully developed and validated as a high-affinity and selective SPECT imaging agent for the dopamine D1 receptor. Its robust synthesis, efficient radiolabeling, and favorable in vitro and in vivo characteristics make it a powerful tool for neuroscience research. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of the dopaminergic system and its role in health and disease. Further investigations may focus on its application in various neuropsychiatric patient populations to elucidate the role of D1 receptors in disease pathophysiology and to monitor the efficacy of novel therapeutic interventions.
References
- 1. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 2. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (this compound): A high affinity and selective iodinated ligand for CNS D1 dopamine receptor (Journal Article) | OSTI.GOV [osti.gov]
(R)-TISCH for Imaging Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TISCH, or more formally, the R(+) isomer of 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly selective and high-affinity radioligand for the central nervous system (CNS) dopamine D1 receptor.[1][2] While not a direct marker for the hallmark proteinopathies of many neurodegenerative diseases (e.g., amyloid-beta, tau, or alpha-synuclein), (R)-TISCH serves as a critical tool for in vivo imaging of the dopaminergic system, which is significantly implicated in the pathophysiology of several neurodegenerative conditions, most notably Parkinson's disease.[3][4][5] Alterations in dopamine D1 receptor density and function are also observed in other neurodegenerative disorders such as Alzheimer's disease and Lewy body dementia, making (R)-TISCH a valuable asset for differential diagnosis, disease progression monitoring, and evaluating the efficacy of therapeutic interventions targeting the dopaminergic system.[6][7][8][9][10] This guide provides a comprehensive overview of (R)-TISCH, including its mechanism of action, synthesis and radiolabeling protocols, and its application in imaging neurodegenerative diseases.
Core Properties and Mechanism of Action
(R)-TISCH is an analog of the well-characterized D1 antagonist SCH 23390.[1][11] Its mechanism of action for imaging lies in its ability to specifically bind to D1 dopamine receptors in the brain. When labeled with a suitable radioisotope, such as iodine-123, it can be administered intravenously and its distribution quantified using single-photon emission computed tomography (SPECT).[11][12] The resulting images provide a map of D1 receptor density in various brain regions.
The dopaminergic system, particularly the nigrostriatal pathway, is crucial for motor control, and its degeneration is a hallmark of Parkinson's disease.[4] D1 receptors are a key component of the "direct pathway" of motor control in the basal ganglia. Imaging D1 receptor availability with (R)-[¹²³I]TISCH can therefore provide an indirect measure of the integrity of this pathway and the extent of neurodegeneration.[3][5] In Alzheimer's disease, changes in dopaminergic signaling have been linked to cognitive and non-cognitive symptoms, and studies have shown alterations in D1 receptor expression in the cortex.[6][7]
dot
Quantitative Data
The following tables summarize the key quantitative data for (R)-TISCH based on available literature.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Tissue | Radioligand | Reference |
| Kd | 0.21 ± 0.03 nM | Rat | Striatum | R(+)-[¹²⁵I]this compound | [1][11] |
| Rank Order of Potency (D1 Receptor) | SCH 23390 > (+/-)-TISCH > (+)-butaclamol = (+/-)-FISCH >> WB4101 = spiperone > dopamine, serotonin, (+/-)-propranolol, and naloxone | Rat | Striatum | R(+)-[¹²⁵I]this compound | [1][11] |
Table 2: In Vivo Brain Uptake and Biodistribution in Rats
| Time Post-Injection | % Injected Dose per Whole Brain | Striatum/Cerebellum Ratio | Radioligand | Reference |
| 2 min | 2.20 | - | R(+)-[¹²⁵I]this compound | [1][11] |
| 60 min | 0.57 | 12 | R(+)-[¹²⁵I]this compound | [1][11] |
Table 3: Radiation Dosimetry in Humans
| Organ | Absorbed Dose (rad/mCi) | Absorbed Dose (µGy/MBq) | Radioligand | Reference |
| Proximal Colon | ~0.67 | ~180 | [¹²³I]this compound | [12] |
Experimental Protocols
Synthesis and Resolution of (R)-TISCH
The synthesis of (R)-TISCH is a multi-step process that involves the resolution of a racemic intermediate.[1][2][13]
Materials:
-
(±)-7-chloro-8-methoxy-1-(3'-bromophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Camphor sulfonic acid
-
Tributyltin chloride
-
Iodine
-
Boron tribromide
Procedure:
-
Resolution of the Racemic Intermediate: The racemic O-methyl, 3'-bromo derivative of this compound is resolved using diastereomeric camphor sulfonate salt crystallization.
-
Stannylation: The resolved bromo-intermediate is converted to the 3'-tributyltin derivative.
-
Iodination: The tributyltin intermediate is treated with iodine in chloroform to yield the iodinated compound.
-
O-Demethylation: The methoxy group is removed using a demethylating agent like boron tribromide to yield the final (R)-TISCH product.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Radiolabeling with Iodine-123
(R)-[¹²³I]this compound is typically prepared by an iodo-destannylation reaction.[2][13]
Materials:
-
(R)-7-chloro-8-hydroxy-1-(3'-tributylstannylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (precursor)
-
Sodium [¹²³I]iodide
-
Hydrogen peroxide (oxidizing agent)
-
Sodium bisulfite (quenching agent)
-
Ethyl acetate
-
HPLC system for purification
Procedure:
-
The precursor is dissolved in a suitable solvent.
-
Sodium [¹²³I]iodide is added, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide) to initiate the iodo-destannylation reaction.
-
The reaction is quenched with a reducing agent (e.g., sodium bisulfite).
-
The reaction mixture is neutralized and the product is extracted with an organic solvent like ethyl acetate.
-
The radiolabeled (R)-[¹²³I]this compound is purified using reverse-phase HPLC.
dot
In Vivo SPECT Imaging Protocol (Non-human Primate)
The following is a general protocol for SPECT imaging in non-human primates, which can be adapted for other species.
Animal Preparation:
-
The animal is fasted overnight.
-
Anesthesia is induced and maintained throughout the imaging procedure.
-
A catheter is placed for intravenous administration of the radiotracer.
Image Acquisition:
-
A baseline transmission scan is acquired for attenuation correction.
-
A bolus of (R)-[¹²³I]this compound is administered intravenously.
-
Dynamic SPECT images are acquired for a specified duration (e.g., 120 minutes).
-
For blocking studies, a D1 antagonist such as SCH 23390 can be administered prior to the radiotracer to confirm the specificity of the signal.
Image Analysis:
-
Images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with low D1 receptor density (e.g., cerebellum).
-
The specific binding is quantified, often as the distribution volume ratio (DVR) or binding potential (BP), calculated from the time-activity curves of the ROIs.
dot
Applications in Neurodegenerative Diseases
Parkinson's Disease (PD)
The primary application of (R)-TISCH in neurodegenerative disease imaging is in the study of Parkinson's disease.[4] PET and SPECT imaging with D1 receptor ligands can reveal the loss of these receptors in the striatum, which correlates with the degeneration of dopaminergic neurons.[3][5] This can aid in the early and differential diagnosis of PD from other parkinsonian syndromes.
Alzheimer's Disease (AD)
While not a primary imaging target in AD, the dopaminergic system is implicated in the cognitive and behavioral symptoms of the disease.[6] Studies have shown a reduction in D1 receptor expression in the frontal cortex of AD patients.[6][7] (R)-TISCH imaging could, therefore, be used to investigate the role of dopaminergic dysfunction in AD and to explore novel therapeutic strategies.
Lewy Body Dementia (LBD)
LBD shares pathological features with both Parkinson's and Alzheimer's diseases. Functional neuroimaging can be a valuable tool in differentiating LBD from other dementias.[8][9][10] Given the significant dopaminergic deficit in LBD, imaging D1 receptors with (R)-TISCH could provide important diagnostic information.
Conclusion
(R)-TISCH is a potent and selective radioligand for the in vivo imaging of D1 dopamine receptors. Its application extends to the field of neurodegenerative diseases, where it serves as a valuable tool for understanding the role of the dopaminergic system in conditions such as Parkinson's disease, Alzheimer's disease, and Lewy body dementia. The detailed protocols and quantitative data presented in this guide are intended to support researchers and clinicians in utilizing (R)-TISCH to its full potential in advancing our understanding and treatment of these devastating disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (this compound): A high affinity and selective iodinated ligand for CNS D1 dopamine receptor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Dopamine D1 receptors in Parkinson's disease and striatonigral degeneration: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor mapping with PET imaging in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors in Parkinson's disease and striatonigral degeneration: a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical localization of dopamine receptor subtypes (D1R-D5R) in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine and Dopamine Receptors in Alzheimer's Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Neuroimaging in Lewy body dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dosimetry of iodine-123-labeled this compound: a SPECT imaging agent for the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Structural analysis of the TISCH molecule
Misconception of TISCH as a Molecule
It is important to clarify a fundamental point regarding the topic of this technical guide. The term "this compound" does not refer to a specific molecule. Instead, this compound is an acronym for the Tumor Immune Single-cell Hub , a comprehensive and publicly accessible database that houses a vast collection of single-cell RNA sequencing (scRNA-seq) data derived from the tumor microenvironment (TME)[1][2][3]. Therefore, a structural analysis in the traditional sense of determining the three-dimensional arrangement of atoms in a molecule is not applicable.
This guide will instead provide an in-depth technical overview of the this compound database, a resource of significant value to researchers, scientists, and drug development professionals. We will delve into the structure of the database, the experimental and computational protocols employed for data processing, and the various functionalities it offers for exploring the complexities of the TME.
Introduction to the Tumor Immune Single-cell Hub (this compound)
The Tumor Immune Single-cell Hub (this compound) is a large-scale, curated database that integrates single-cell transcriptomic profiles from numerous high-quality tumor datasets across a wide array of cancer types[1]. The primary objective of this compound is to provide a centralized resource for systematically visualizing, searching, and downloading gene expression atlases within the TME, thereby enabling fast, flexible, and comprehensive exploration[1][4]. By applying a uniform analysis pipeline to all datasets, this compound allows for robust cross-study comparisons of gene expression in different cell types, which is crucial for understanding the heterogeneity of the TME and its role in cancer progression and response to therapy[1][5]. The second iteration of the database, TISCH2, has significantly expanded the number of included datasets and cells, and has introduced new analytical functions[6][7].
Data Content and Organization
This compound and its successor, TISCH2, have aggregated a substantial amount of scRNA-seq data. The quantitative scope of the database is summarized below.
Table 1: Quantitative Overview of the this compound Database
| Metric | This compound (Initial Release) | TISCH2 (Update) |
| Number of Datasets | 79 | 190 |
| Number of Cancer Types | 27 | 50 |
| Total Number of Cells | ~2 million | >6 million |
| Malignant Cells | ~378,000 | Not specified |
| Non-malignant Cells | ~1.67 million | Not specified |
| Human Datasets with Immunotherapy | 12 | Not specified |
| Mouse Datasets with Immunotherapy | 5 | Not specified |
| PBMC Datasets from Healthy Donors | 3 | 3 |
Data for this compound (Initial Release) is sourced from multiple references describing the initial database[1][2][8]. Data for TISCH2 is from publications detailing the updated version[6][9].
Experimental and Computational Protocols
The utility of the this compound database is underpinned by a standardized workflow applied to all ingested datasets. This ensures consistency and comparability across diverse studies.
Data Collection and Curation
-
Data Sourcing : scRNA-seq datasets related to tumors are collected from public repositories such as the Gene Expression Omnibus (GEO) and ArrayExpress[8].
-
Quality Control : Datasets are curated to include only those with a sufficient number of high-quality cells (typically >1000)[8].
-
Metadata Integration : Each dataset is accompanied by relevant metadata, including species, cancer type, treatment information, number of patients and cells, sequencing technology, and tumor stage[4].
Standardized Analysis Pipeline (MAESTRO)
This compound employs a uniform analysis pipeline, referred to as MAESTRO, for processing all scRNA-seq data[9]. The key steps are outlined below.
-
Quality Control (Cell Level) : Individual cells are filtered based on standard metrics to remove low-quality data.
-
Batch Effect Removal : Computational methods are used to mitigate technical variations between different samples or batches, which is crucial for accurate cross-dataset comparisons[1].
-
Clustering : Cells are grouped into clusters based on their gene expression profiles.
-
Cell-type Annotation : A hierarchical cell-type annotation is performed at three levels: malignancy, major-lineage, and minor-lineage[9]. This detailed annotation is a key feature of this compound.
-
Differential Expression Analysis : Genes that are differentially expressed between different cell clusters are identified[1].
-
Functional Enrichment Analysis : Gene Set Enrichment Analysis (GSEA) is performed to identify enriched biological pathways (e.g., KEGG and HALLMARK pathways) in different cell populations[1][9].
The overall workflow of the TISCH2 database is depicted in the following diagram.
Core Functionalities and Visualization Tools
This compound provides a user-friendly web interface with two main modules for data exploration: the Dataset module and the Gene module[2][4].
Dataset Module
This module allows for in-depth exploration of individual or multiple datasets.
-
Single-Dataset Exploration : Users can view clustering results (e.g., on UMAP plots) and the top differentially expressed genes for each cell cluster[9]. Gene expression can be visualized on these plots.
-
Multiple-Dataset Comparison : This feature enables the comparison of gene expression across different datasets, which is valuable for identifying consistent patterns across various cancer types or treatment conditions[1].
-
Cell-Cell Interaction (CCI) Analysis : TISCH2 integrates tools like CellChat to infer and visualize cell-cell communication networks based on ligand-receptor pairs[9]. This is crucial for understanding the signaling dynamics within the TME.
-
Transcription Factor (TF) Enrichment : The database provides analyses to predict the transcriptional regulators that are active in different cell clusters, offering insights into the gene regulatory networks[9].
The logical relationship for exploring cell-cell interactions within a single dataset is illustrated below.
Gene Module
The Gene module is designed for gene-centric queries across the entire database.
-
Gene Expression Visualization : Users can search for a gene of interest and visualize its expression levels across different cell types and datasets using heatmaps and violin plots[10].
-
Gene-Gene Correlation : TISCH2 can identify genes whose expression patterns are correlated with a query gene, helping to uncover co-regulated genes and potential functional relationships[6].
-
Survival Analysis : The platform includes functionality to perform survival analysis based on gene expression levels, linking expression patterns to clinical outcomes[6].
The workflow for a typical gene-centric query is as follows.
Conclusion
While "this compound" is not a molecule, the Tumor Immune Single-cell Hub represents a structured and invaluable resource for the scientific community. By providing a vast, curated, and uniformly analyzed collection of single-cell transcriptomic data, this compound and TISCH2 empower researchers to investigate the intricate cellular and molecular landscape of the tumor microenvironment. Its comprehensive suite of visualization and analysis tools facilitates the identification of novel therapeutic targets, the exploration of gene regulatory networks, and a deeper understanding of the mechanisms underlying cancer immunity and therapy response[1][4].
References
- 1. This compound: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. This compound [this compound.comp-genomics.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TISCH2: expanded datasets and new tools for single-cell transcriptome analyses of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound [this compound.comp-genomics.org]
- 10. This compound [this compound.comp-genomics.org]
Preclinical Evaluation of (R)-TISCH: Information Not Available
Initial searches for preclinical data on a compound referred to as "(R)-TISCH" have not yielded any specific information. The name does not correspond to any known therapeutic agent currently undergoing preclinical or clinical evaluation in publicly available scientific literature and databases.
The term "TISCH" has been identified in other contexts, including:
-
This compound (Tumor Immune Single-cell Hub): A web resource for visualizing single-cell transcriptome data of the tumor microenvironment. This is a bioinformatics tool and not a chemical compound.
-
This compound Scientific: A company that manufactures laboratory filtration products.
-
Preston Robert this compound: A prominent American businessman and philanthropist.
It is possible that "(R)-TISCH" may be an internal company code name for a drug candidate that is not yet disclosed in public forums, a new chemical entity with pending publication, or a typographical error.
Without specific data on the chemical structure, therapeutic target, or mechanism of action of "(R)-TISCH," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct chemical name, international nonproprietary name (INN), or a unique identifier such as a CAS number or a publication reference.
We recommend that the user verify the name of the compound and provide additional details if available. Once the correct compound is identified, a comprehensive preclinical evaluation summary can be compiled. This would typically include:
-
Pharmacodynamics: Studies on the biochemical and physiological effects of the drug and its mechanism of action.
-
Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of the compound in various animal models.
-
Toxicology: Assessment of the potential adverse effects of the drug, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive toxicity.
-
Efficacy Studies: Evaluation of the therapeutic effect of the compound in relevant animal models of disease.
Detailed experimental protocols and data from such studies would then be presented in a structured format with appropriate visualizations as requested.
Methodological & Application
Protocol for (R)-TISCH SPECT Imaging in Rodents: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TISCH, also known as (R)-5-iodo-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, is a high-affinity and selective ligand for the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in a variety of tumor types, making it a promising biomarker for cancer imaging and therapy. This document provides a detailed protocol for Single Photon Emission Computed Tomography (SPECT) imaging of σ2 receptor expression in rodents using ¹²⁵I-labeled (R)-TISCH. The protocols outlined below cover the synthesis of the precursor, radiolabeling with Iodine-125, animal preparation, SPECT imaging procedures, and subsequent data analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeting of the sigma-2 receptor by (R)-TISCH and the general experimental workflow for SPECT imaging.
Experimental Protocols
Synthesis of (R)-TISCH Precursor
The synthesis of the (R)-TISCH precursor, (R)-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-5-(tributylstannyl)-2,3-dimethoxybenzamide, is a multi-step process. A key component is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The synthesis generally involves the coupling of a protected 4-aminobutanol to the isoquinoline nitrogen, followed by deprotection and subsequent amidation with a suitably functionalized benzoic acid derivative. For the purpose of radioiodination, a tributyltin group is introduced at the 5-position of the benzamide ring to serve as a precursor for electrophilic iodination.
Radiolabeling of (R)-TISCH with Iodine-125
The radioiodination of the stannylated precursor is typically achieved using an oxidative method, such as the Chloramine-T method.[1][2]
Materials:
-
(R)-TISCH stannylated precursor
-
[¹²⁵I]NaI (Sodium Iodide)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
HPLC system with a reverse-phase C18 column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the (R)-TISCH stannylated precursor in a small volume of ethanol.
-
In a shielded vial, add the precursor solution to a solution of [¹²⁵I]NaI in PBS.
-
Add a freshly prepared solution of Chloramine-T in PBS to initiate the reaction.
-
Allow the reaction to proceed at room temperature for a short period (typically 1-5 minutes).
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the reaction mixture using a semi-preparative reverse-phase HPLC system.
-
Collect the fraction corresponding to ¹²⁵I-(R)-TISCH.
-
Formulate the purified product in a suitable vehicle for injection (e.g., saline with a small amount of ethanol).
Quality Control:
-
Radiochemical Purity: Determine by analytical HPLC. The radiochemical purity should be >95%.
-
Specific Activity: Measure the radioactivity and the mass of the product to determine the specific activity (typically in MBq/µmol or Ci/mmol).
Animal Preparation and Tumor Model
For in vivo imaging studies, tumor-bearing rodent models are utilized.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Tumor cells (e.g., human breast cancer cell line MDA-MB-231)
-
Matrigel
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture the desired tumor cells to a sufficient number.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 x 10⁶ cells in 100-200 µL) into the flank of the mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
To block thyroid uptake of free radioiodine, provide the mice with drinking water supplemented with potassium iodide (0.1% w/v) starting 2-3 days before tracer injection and continuing throughout the study.[3]
SPECT/CT Imaging Protocol
Tracer Injection:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).
-
Administer a dose of ¹²⁵I-(R)-TISCH (typically 3.7-7.4 MBq, or 100-200 µCi) via a lateral tail vein injection in a volume of approximately 100-150 µL.
SPECT/CT Acquisition:
-
Place the anesthetized mouse on the imaging bed of a preclinical SPECT/CT scanner.
-
Maintain anesthesia throughout the imaging session.
-
Acquire SPECT data at desired time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
SPECT Parameters (suggested):
-
Radionuclide: Iodine-125
-
Energy Window: 27-35 keV[4]
-
Collimator: Pinhole collimator appropriate for low-energy photons.
-
Projections: 60-120 projections over 360°.
-
Acquisition Time: 30-60 seconds per projection.
-
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
CT Parameters (typical):
-
X-ray Voltage: 40-50 kVp
-
X-ray Current: 150-250 µA
-
Projections: 360-720 projections.
-
Data Analysis
Image Reconstruction:
-
Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).
-
Apply corrections for attenuation (using the CT data), scatter, and detector response.
-
Fuse the reconstructed SPECT images with the corresponding CT images.
Quantitative Analysis:
-
Draw regions of interest (ROIs) on the fused SPECT/CT images over the tumor and various organs (e.g., liver, kidneys, muscle, brain).[5][6]
-
Calculate the mean radioactivity concentration within each ROI (in Bq/mL or µCi/cc).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula:
%ID/g = (Radioactivity in ROI / Total Injected Radioactivity) / (Volume of ROI in mL * Tissue Density in g/mL)
Assume a tissue density of approximately 1 g/mL for most soft tissues.
Ex Vivo Biodistribution
To validate the in vivo imaging data, ex vivo biodistribution studies are performed.[7]
Procedure:
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from SPECT imaging and ex vivo biodistribution studies.
| Organ/Tissue | SPECT Imaging (%ID/g) - 4h | Ex Vivo Biodistribution (%ID/g) - 4h | SPECT Imaging (%ID/g) - 24h | Ex Vivo Biodistribution (%ID/g) - 24h |
| Tumor | ||||
| Blood | ||||
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Lungs | ||||
| Muscle | ||||
| Brain |
Note: The values in this table should be populated with the mean ± standard deviation from a cohort of animals.
Conclusion
This protocol provides a comprehensive framework for conducting (R)-TISCH SPECT imaging in rodent models of cancer. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on sigma-2 receptor expression in vivo, which can be invaluable for the development of novel cancer diagnostics and therapeutics.
References
- 1. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ultrahigh Resolution SPECT System for I-125 Mouse Brain Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-TISCH for Dopamine D1 Receptor Mapping
Introduction
(R)-TISCH , scientifically known as 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective radiotracer for the in vitro and in vivo study of the D1 dopamine receptor , not the dopamine transporter as is sometimes mistaken. As an analog of the well-characterized D1 antagonist SCH 23390, (R)-TISCH, particularly when radiolabeled with isotopes like Iodine-123 or Iodine-125, serves as a valuable tool for mapping the distribution and density of D1 receptors in the central nervous system (CNS).[1] Its high affinity and selectivity make it a suitable candidate for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, enabling non-invasive investigation of the dopaminergic system in both preclinical and potentially human subjects.[1]
These application notes provide an overview of the use of radioiodinated (R)-TISCH, including its binding characteristics and protocols for its application in neuroscience research and drug development.
Data Presentation
In Vitro Binding Affinity and Selectivity
The following table summarizes the in vitro binding characteristics of (R)-[¹²⁵I]TISCH in rat striatum tissue preparations.
| Parameter | Value | Tissue Preparation |
| KD (Dissociation Constant) | 0.21 ± 0.03 nM | Rat Striatum |
Table 1: In Vitro Binding Affinity of (R)-[¹²⁵I]this compound.[1]
The rank order of potency for inhibiting the binding of (R)-[¹²⁵I]this compound demonstrates its high specificity for the D1 receptor.
| Compound | Order of Potency |
| SCH 23390 | > |
| (+/-)-TISCH | > |
| (+)-Butaclamol | = |
| (+/-)-FISCH | > |
| WB4101 | >> |
| Spiperone | >> |
| Dopamine | >> |
| Serotonin | >> |
| (+/-)-Propranolol | >> |
| Naloxone | >> |
Table 2: Rank Order of Potency for Inhibition of (R)-[¹²⁵I]this compound Binding.[1]
In Vivo Brain Uptake and Regional Distribution
The in vivo performance of R(+)-[¹²⁵I]this compound in rats highlights its ability to penetrate the blood-brain barrier and accumulate in D1 receptor-rich regions.
| Time Post-Injection | Whole Brain Uptake (% Injected Dose) | Striatum/Cerebellum Ratio |
| 2 minutes | 2.20% | - |
| 60 minutes | 0.57% | 12 |
Table 3: In Vivo Brain Uptake and Striatum-to-Cerebellum Ratio of R(+)-[¹²⁵I]this compound in Rats.[1]
Experimental Protocols
Radiolabeling of (R)-TISCH with Iodine-125
This protocol outlines a general method for the radioiodination of the (R)-TISCH precursor. Specific details may vary based on the starting material and desired specific activity.
Materials:
-
(R)-TISCH precursor (e.g., trimethylstannyl precursor)
-
Sodium [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., sodium metabisulfite)
-
HPLC purification system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with trifluoroacetic acid)
-
Reaction vial
-
Syringes and needles
Protocol:
-
To a reaction vial, add the (R)-TISCH precursor dissolved in a suitable solvent.
-
Add sodium [¹²⁵I]iodide to the reaction vial.
-
Initiate the radioiodination reaction by adding the oxidizing agent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding the quenching agent.
-
Inject the reaction mixture into the HPLC system for purification.
-
Collect the fraction corresponding to --INVALID-LINK---TISCH.
-
Determine the radiochemical purity and specific activity of the final product.
In Vitro Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the D1 receptor using --INVALID-LINK---TISCH.
Materials:
-
Rat striatal tissue homogenate
-
--INVALID-LINK---TISCH
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts)
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., a high concentration of SCH 23390)
-
Incubation tubes
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Protocol:
-
Prepare rat striatal tissue homogenates.
-
In incubation tubes, add the tissue homogenate, --INVALID-LINK---TISCH at a fixed concentration (near its KD), and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compounds and subsequently calculate the Ki.
In Vivo SPECT/PET Imaging
This protocol provides a general workflow for in vivo imaging of D1 dopamine receptors in a non-human primate using radioiodinated (R)-TISCH.[1]
Materials:
-
Anesthetized non-human primate
-
--INVALID-LINK---TISCH (for SPECT) or another positron-emitting-isotope-labeled (R)-TISCH
-
SPECT or PET scanner
-
Intravenous catheter
-
Anesthesia monitoring equipment
Protocol:
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Position the animal in the SPECT or PET scanner.
-
Administer a bolus intravenous injection of the radiolabeled (R)-TISCH.
-
Acquire dynamic or static images over a specified period.
-
For blocking studies, pre-treat the animal with a D1 receptor antagonist (e.g., SCH 23390) prior to radiotracer injection to confirm specificity.
-
Reconstruct the imaging data to visualize the distribution of the radiotracer in the brain.
-
Perform region-of-interest (ROI) analysis to quantify radiotracer uptake in specific brain regions, such as the basal ganglia.[1]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of (R)-TISCH as a D1 receptor radiotracer.
Caption: Workflow for the in vitro competitive binding assay using --INVALID-LINK---TISCH.
Caption: Protocol for in vivo PET/SPECT imaging with (R)-TISCH.
References
Information regarding "(R)-TISCH" is currently unavailable in the public domain.
Despite extensive searches, no specific scientific or pharmacological data, dosage and administration guidelines, or experimental protocols for a compound or study identified as "(R)-TISCH" could be located.
Efforts to identify "(R)-TISCH" through targeted searches for "(R)-TISCH drug development," "(R)-TISCH compound properties," and "TISCH scientific studies" did not yield any relevant information. The search results were primarily associated with institutions and companies bearing the name "this compound," such as the this compound School of the Arts at New York University, the this compound Library at Tufts University, the this compound MS Research Center, and this compound Scientific, a supplier of laboratory filtration products.
The "(R)-" prefix in a chemical name typically denotes a specific stereoisomer of a chiral molecule. However, without the identification of the base molecule "this compound," this information is not sufficient to retrieve any specific data.
It is possible that "(R)-TISCH" may be an internal codename for a compound not yet disclosed publicly, a highly niche or new area of research not yet indexed in public databases, or a misspelling of another term.
Due to the lack of identifiable information for "(R)-TISCH," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Recommendations for the user:
-
Please verify the spelling and nomenclature of "(R)-TISCH."
-
If possible, provide any alternative names, chemical identifiers (like a CAS number), or the context in which this term was encountered.
Without further clarification, the creation of accurate and factual documentation as requested cannot be fulfilled at this time.
Application Notes and Protocols for Quantitative Analysis of Dopamine Transporter SPECT Data
A NOTE ON (R)-TISCH SPECT: Initial literature searches did not identify a specific SPECT radioligand referred to as "(R)-TISCH". The following application notes and protocols are based on the principles of quantitative analysis for well-established Dopamine Transporter (DAT) SPECT radiotracers such as ¹²³I-ioflupane (DaTscan), ¹²³I-β-CIT, and ⁹⁹ᵐTc-TRODAT-1. These agents are utilized in the assessment of dopaminergic system integrity, which is crucial in the evaluation of movement disorders like Parkinson's disease.[1][2][3]
Introduction
Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT) is a valuable tool for assessing the density of presynaptic dopaminergic nerve terminals in the striatum.[1] This quantitative imaging technique plays a significant role in the differential diagnosis of parkinsonian syndromes and is a key biomarker in research and drug development for neurodegenerative diseases.[2][4][5] Quantitative analysis of DAT SPECT data allows for objective and reproducible measurements of DAT availability, which can be used to track disease progression and the effects of therapeutic interventions.
Quantitative Data Summary
The primary outcome of quantitative DAT SPECT analysis is the measurement of radiotracer binding in specific brain regions. This is typically expressed as a ratio of specific to non-specific binding. The following table summarizes key quantitative parameters.
| Parameter | Description | Typical Normal Value (Example) | Application |
| Striatal Binding Ratio (SBR) | Ratio of specific striatal binding to non-specific binding in a reference region (e.g., cerebellum or occipital cortex). | > 2.0 (age-dependent) | Primary outcome measure for DAT density. |
| Caudate Binding Ratio | SBR calculated specifically for the caudate nucleus. | > 2.5 (age-dependent) | Assessment of regional DAT density. |
| Putamen Binding Ratio | SBR calculated specifically for the putamen. | > 2.0 (age-dependent) | Highly sensitive to early dopaminergic loss in Parkinson's disease. |
| Caudate-to-Putamen Ratio | Ratio of binding in the caudate to the putamen. | ~1.0 | Altered in atypical parkinsonian syndromes. |
| Asymmetry Index | Percent difference in SBR between the left and right striatum. | < 15% | Increased asymmetry is often observed in early Parkinson's disease. |
Signaling Pathway
Dopamine transporters are critical for regulating dopamine levels in the synaptic cleft. The following diagram illustrates the role of DAT in dopaminergic neurotransmission.
Experimental Protocols
Radioligand Binding Assay (In Vitro)
Objective: To determine the binding affinity (Ki) and selectivity of a novel DAT SPECT radioligand.
Materials:
-
HEK293 cells expressing human DAT, SERT, and NET
-
Radioligand ([¹²⁵I] or [³H]-labeled)
-
Competing ligands (e.g., GBR 12909 for DAT, citalopram for SERT, desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in fresh buffer.
-
Competition Assay: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the competing non-labeled ligand.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity on the filters using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
SPECT Imaging Protocol (Clinical)
Objective: To quantify striatal DAT density in a human subject.
Patient Preparation:
-
Obtain written informed consent.
-
Review patient's medications. Certain drugs that interfere with DAT binding (e.g., cocaine, methylphenidate, certain antidepressants) should be discontinued prior to the scan.[2]
-
Administer a thyroid-blocking agent (e.g., potassium iodide) before injecting an iodine-based radiotracer to minimize thyroid uptake.
Radiotracer Administration and Imaging:
-
Administer a slow intravenous injection of the radiotracer (e.g., 111-185 MBq of ¹²³I-ioflupane).
-
Position the patient comfortably on the scanner bed with their head immobilized.
-
Imaging is typically performed 3-6 hours post-injection.[2]
-
Acquire SPECT data using a gamma camera equipped with high-resolution collimators. Typical acquisition parameters include a 128x128 matrix, 120 projections over 360 degrees, and 20-40 seconds per projection.
-
Perform a low-dose CT scan for attenuation correction.[6]
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[7][8]
-
Co-register the SPECT and CT images.
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex or cerebellum).
-
Calculate the mean counts per voxel within each ROI.
-
Compute the Striatal Binding Ratio (SBR) using the formula: SBR = (Striatum Counts - Reference Region Counts) / Reference Region Counts.
Experimental Workflow
The following diagram outlines the typical workflow for a clinical DAT SPECT study.
Applications in Drug Development
Quantitative DAT SPECT imaging is a powerful tool in drug development for central nervous system (CNS) disorders.[9][10]
-
Target Engagement: It can be used to demonstrate that a novel drug binds to and occupies the dopamine transporter in the human brain.
-
Dose-Finding Studies: SPECT can help determine the optimal dose of a drug required to achieve a desired level of DAT occupancy.
-
Patient Stratification: By identifying patients with dopaminergic deficits, DAT SPECT can help in selecting the appropriate patient population for clinical trials.
-
Monitoring Treatment Effects: It can be used to assess the long-term effects of a therapeutic intervention on the dopaminergic system.
References
- 1. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter Imaging With Single Photon Emission Computed Tomography (DAT-SPECT) [southcarolinablues.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Quantitative SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipem.ac.uk [ipem.ac.uk]
- 8. Quantitative SPECT: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-TISCH in Assessing Dopaminergic Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TISCH, chemically known as (R)-(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective antagonist for the D1 dopamine receptor.[1] As an analog of the well-characterized D1 antagonist SCH 23390, (R)-TISCH serves as a valuable tool for investigating the integrity of the postsynaptic dopaminergic system.[1][2] The dopaminergic system is crucial for regulating motor control, motivation, reward, and cognitive functions.[3] Alterations in this system are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
(R)-TISCH can be radiolabeled with iodine isotopes (e.g., Iodine-123 and Iodine-125), enabling its use as a tracer for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for in vitro quantitative methods such as autoradiography.[1] These applications allow for the visualization and quantification of D1 dopamine receptor density and distribution in the brain, providing a measure of the health and status of postsynaptic dopaminergic neurons. This document provides detailed application notes and protocols for the use of (R)-TISCH in assessing dopaminergic integrity.
Mechanism of Action
(R)-TISCH exerts its effects by binding with high affinity and selectivity to the D1 dopamine receptor, a G protein-coupled receptor (GPCR).[1] In the central nervous system, D1 receptors are predominantly postsynaptic and are highly expressed in brain regions associated with the dopaminergic pathways, such as the striatum (caudate and putamen) and the substantia nigra.[1]
Upon binding of the endogenous ligand dopamine, the D1 receptor couples to the Gαs/olf G-protein, activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression. By acting as an antagonist, (R)-TISCH blocks the binding of dopamine to the D1 receptor, thereby inhibiting this signaling cascade. The density of (R)-TISCH binding sites, as measured by imaging or in vitro assays, directly reflects the density of available D1 dopamine receptors.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data for (R)-TISCH.
In Vitro Binding Affinity
| Radioligand | Preparation | Kd (nM) | Bmax | Reference |
| R(+)-[125I]TISCH | Rat striatum tissue | 0.21 ± 0.03 | Not Reported | [1] |
In Vivo Brain Uptake in Rats
| Time Post-Injection | Whole Brain (% dose) | Striatum/Cerebellum Ratio | Reference |
| 2 min | 2.20 | Not Reported | [1] |
| 60 min | 0.57 | 12 | [1] |
In Vitro Competition Binding Profile
| Competing Ligand | Receptor Selectivity | Ki (nM) or IC50 (nM) | Reference |
| SCH 23390 | D1 Antagonist | Ki = 0.2-0.3 | [2] |
| (+/-)-TISCH | D1 Antagonist | Potency < SCH 23390 | [1] |
| (+)-Butaclamol | D1/D2 Antagonist | Potency < (+/-)-TISCH | [1] |
| (+/-)-FISCH | D1 Antagonist | Potency < (+/-)-TISCH | [1] |
| Spiperone | D2/5-HT Antagonist | Much lower potency | [1] |
| WB4101 | α1-Adrenergic Antagonist | Much lower potency | [1] |
| Dopamine | Endogenous Agonist | Much lower potency | [1] |
| Serotonin | Endogenous Agonist | Much lower potency | [1] |
| (+/-)-Propranolol | β-Adrenergic Antagonist | Much lower potency | [1] |
| Naloxone | Opioid Antagonist | Much lower potency | [1] |
Experimental Protocols
Synthesis and Radiolabeling of (R)-[123I]this compound
The synthesis of (R)-TISCH and its subsequent radiolabeling with Iodine-123 is a multi-step process. The following is a generalized protocol based on methods for similar benzazepine derivatives.
Synthesis of the Precursor: The synthesis of the non-iodinated precursor of (R)-TISCH typically involves a multi-step organic synthesis pathway, which is beyond the scope of this document. The immediate precursor for radioiodination is the corresponding stannylated or boronic acid derivative at the 3'-position of the phenyl ring.
Radiolabeling with Iodine-123:
-
Materials:
-
(R)-7-chloro-8-hydroxy-3-methyl-1-(3'-tributylstannylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (precursor)
-
[123I]Sodium Iodide in 0.1 N NaOH
-
Chloramine-T or Iodogen® as an oxidizing agent
-
HPLC purification system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water/triethylamine mixture)
-
Sterile, pyrogen-free saline for injection
-
Ethanol, USP
-
-
Procedure: a. To a sealed reaction vial, add the precursor (typically 50-100 µg in a small volume of ethanol). b. Add the [123I]NaI solution. c. Initiate the reaction by adding the oxidizing agent (e.g., 50 µg of Chloramine-T in water). d. Allow the reaction to proceed at room temperature for 5-10 minutes. e. Quench the reaction by adding sodium metabisulfite. f. Purify the reaction mixture using semi-preparative HPLC to separate --INVALID-LINK---TISCH from unreacted iodide and byproducts. g. Collect the fraction corresponding to --INVALID-LINK---TISCH. h. Remove the HPLC solvent by rotary evaporation or solid-phase extraction. i. Formulate the final product in sterile saline containing a small percentage of ethanol for solubility. j. Perform quality control tests for radiochemical purity (by HPLC), sterility, and pyrogenicity.
In Vivo SPECT Imaging Protocol (Rodent Model)
This protocol outlines a general procedure for SPECT imaging in rats to assess D1 receptor distribution.
-
Animal Preparation: a. Acclimate male Sprague-Dawley rats (250-300g) to the housing facility for at least one week. b. On the day of imaging, anesthetize the rats using isoflurane (2-3% in oxygen). c. Place a lateral tail vein catheter for tracer injection. d. Position the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
Tracer Administration and Imaging: a. Administer a bolus injection of --INVALID-LINK---TISCH (e.g., 18.5-37 MBq; 0.5-1.0 mCi) via the tail vein catheter. b. Acquire dynamic SPECT images for 60-90 minutes post-injection. c. For static imaging, a 20-30 minute scan can be acquired starting at 60 minutes post-injection. d. Following the SPECT scan, a CT scan can be performed for anatomical co-registration.
-
Image Analysis: a. Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM). b. Co-register the SPECT and CT images. c. Draw regions of interest (ROIs) on the striatum and cerebellum using the co-registered anatomical images as a guide. d. Calculate the mean radioactivity concentration in each ROI at different time points. e. Determine the striatum-to-cerebellum uptake ratio as a measure of specific D1 receptor binding.
In Vitro Receptor Autoradiography Protocol
This protocol describes the use of --INVALID-LINK---TISCH for quantitative autoradiography on rodent brain sections.
-
Tissue Preparation: a. Euthanize the animal and rapidly dissect the brain. b. Freeze the brain in isopentane cooled with dry ice. c. Store the frozen brain at -80°C until sectioning. d. Using a cryostat, cut 20 µm coronal sections and thaw-mount them onto gelatin-coated microscope slides. e. Store the slides at -80°C.
-
Binding Assay: a. Thaw the slides to room temperature. b. Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous ligands. c. Incubate the slides with --INVALID-LINK---TISCH (e.g., 0.1-0.5 nM in incubation buffer containing 1% BSA) for 60 minutes at room temperature. d. To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a D1 antagonist (e.g., 1 µM SCH 23390). e. Wash the slides in ice-cold buffer (e.g., 3 x 5 minutes) to remove unbound radioligand. f. Briefly rinse the slides in ice-cold deionized water. g. Dry the slides under a stream of cool air.
-
Imaging and Analysis: a. Expose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards. b. After an appropriate exposure time, scan the imaging plate or develop the film. c. Quantify the optical density of the autoradiograms in specific brain regions (e.g., striatum, cortex, cerebellum) using image analysis software. d. Convert optical density values to fmol/mg tissue using the standard curve generated from the radioactive standards. e. Calculate specific binding by subtracting the non-specific binding from the total binding.
In Vitro Radioligand Binding Assay Protocol (Membrane Homogenates)
This protocol details a competitive binding assay using rat striatal membranes.
-
Membrane Preparation: a. Dissect rat striata on ice and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). f. Store the membrane preparation in aliquots at -80°C.
-
Competitive Binding Assay: a. Set up the assay in microcentrifuge tubes or a 96-well plate. b. To each tube/well, add:
- Assay buffer
- --INVALID-LINK---TISCH at a final concentration near its Kd (e.g., 0.2 nM).
- Varying concentrations of the competing unlabeled ligand (e.g., (R)-TISCH, SCH 23390, or other test compounds).
- For total binding, add vehicle instead of the competing ligand.
- For non-specific binding, add a high concentration of a D1 antagonist (e.g., 1 µM SCH 23390). c. Initiate the binding reaction by adding the membrane homogenate (e.g., 50-100 µg of protein). d. Incubate at room temperature for 60 minutes. e. Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand. f. Wash the filters rapidly with ice-cold wash buffer. g. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: a. Plot the percentage of specific binding versus the log concentration of the competing ligand. b. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for In Vivo SPECT Imaging
Caption: In Vivo SPECT Imaging Workflow.
Logical Relationship for Assessing Dopaminergic Integrity
Caption: Assessment of Dopaminergic Integrity.
References
- 1. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control of Radiolabeled (R)-TISCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TISCH, systematically known as (R)-8-chloro-2,3,4,5-tetrahydro-5-(3-iodophenyl)-3-methyl-1H-3-benzazepin-7-ol, is a potent and selective ligand for the central nervous system (CNS) D1 dopamine receptor.[1][2] When radiolabeled with Iodine-125 ([¹²⁵I]), (R)-TISCH becomes a valuable tool for in-vitro and in-vivo studies of the D1 receptor, including autoradiography and single-photon emission computed tomography (SPECT) imaging.[3][4] Ensuring the quality of radiolabeled (R)-TISCH is paramount for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the quality control of --INVALID-LINK---TISCH.
D1 Dopamine Receptor Signaling Pathway
(R)-TISCH exerts its effects by binding to the D1 dopamine receptor, a G protein-coupled receptor (GPCR). The activation of the D1 receptor initiates a signaling cascade that plays a crucial role in various neurological processes, including memory, learning, and motor control.[5] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6]
Caption: D1 Dopamine Receptor Signaling Pathway.
Quality Control Protocol for ¹²⁵I-TISCH
The quality control of radiopharmaceuticals is essential to ensure their safety and efficacy.[7] The following tests should be performed on each batch of --INVALID-LINK---TISCH before its use in research.
Physical and Chemical Properties
A visual inspection of the radiolabeled product should be conducted to ensure it is a clear, colorless solution, free of any particulate matter. The pH of the solution should also be measured and recorded.
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 6.5 - 7.5 |
Radionuclidic Purity
Radionuclidic purity is the proportion of the total radioactivity present as the desired radionuclide, in this case, Iodine-125. It is crucial to identify and quantify any other radioactive impurities.
Methodology: Gamma Ray Spectroscopy
-
Place a sample of the radiolabeled (R)-TISCH in a gamma counter or a multichannel analyzer equipped with a high-purity germanium (HPGe) detector.
-
Acquire a gamma-ray spectrum.
-
Identify the characteristic photopeak of ¹²⁵I at approximately 35.5 keV.
-
Examine the spectrum for the presence of other gamma-emitting impurities.
-
Calculate the radionuclidic purity by expressing the radioactivity of ¹²⁵I as a percentage of the total radioactivity detected.
| Parameter | Specification |
| Radionuclidic Purity | ≥ 99.5% ¹²⁵I |
Radiochemical Purity
Radiochemical purity is the fraction of the total radioactivity in the desired chemical form, i.e., --INVALID-LINK---TISCH. Impurities may include free [¹²⁵I]iodide and other radiolabeled byproducts from the synthesis and radiolabeling process.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Detection: A UV detector (at a wavelength determined by the UV absorbance of non-radiolabeled (R)-TISCH) in series with a radioactivity detector.
-
Procedure: a. Inject a small aliquot of the radiolabeled product onto the HPLC column. b. Elute the components using the specified mobile phase gradient. c. Monitor the elution profile with both the UV and radioactivity detectors. d. The retention time of the main radioactive peak should correspond to that of a non-radiolabeled (R)-TISCH standard. e. Calculate the radiochemical purity by integrating the area of the desired radioactive peak and expressing it as a percentage of the total integrated radioactive peak areas.
Methodology: Thin-Layer Chromatography (TLC)
For a more rapid, qualitative assessment, TLC can be used.
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Procedure: a. Spot a small amount of the radiolabeled product onto the TLC plate. b. Develop the chromatogram in the chosen mobile phase. c. After development, scan the plate using a radio-TLC scanner or expose it to a phosphor imaging screen. d. Free [¹²⁵I]iodide will typically remain at the origin, while --INVALID-LINK---TISCH will migrate with the solvent front. e. Calculate the percentage of radioactivity associated with the desired product.
| Parameter | Specification |
| Radiochemical Purity (HPLC) | ≥ 95% |
| Radiochemical Purity (TLC) | ≥ 95% |
Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound. For receptor binding studies, high specific activity is often required to detect a low density of receptors.
Methodology:
-
Determine the total radioactivity of the sample using a calibrated dose calibrator.
-
Determine the concentration of (R)-TISCH in the sample. This can be achieved by HPLC with a UV detector, using a calibration curve generated with known concentrations of a non-radiolabeled (R)-TISCH standard.
-
Calculate the specific activity using the following formula: Specific Activity (GBq/µmol) = Total Radioactivity (GBq) / Amount of (R)-TISCH (µmol)
| Parameter | Specification |
| Specific Activity | ≥ 74 GBq/µmol (2000 Ci/mmol) |
Enantiomeric Purity
Since the D1 receptor binding is stereospecific, it is crucial to ensure the enantiomeric purity of the (R)-isomer.
Methodology: Chiral HPLC
-
System: A chiral HPLC column capable of separating the (R) and (S) enantiomers of TISCH.
-
Mobile Phase: A suitable mobile phase, often a mixture of hexane and a polar organic solvent like isopropanol.
-
Detection: UV detector.
-
Procedure: a. Inject a sample of the non-radiolabeled this compound precursor or a decayed sample of the radiolabeled product. b. Elute the enantiomers and determine the peak areas for the (R) and (S) isomers. c. Calculate the enantiomeric excess (% ee) = [((R) - (S)) / ((R) + (S))] x 100.
| Parameter | Specification |
| Enantiomeric Purity | ≥ 98% (R)-isomer |
Stability
The stability of the radiolabeled compound should be assessed over time under specified storage conditions.
Methodology:
-
Store aliquots of the radiolabeled (R)-TISCH at the recommended temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 2, and 4 weeks post-synthesis), perform radiochemical purity analysis using HPLC or TLC as described above.
-
Record the radiochemical purity at each time point to determine the shelf-life of the product.
| Parameter | Specification |
| Stability (Radiochemical Purity) | ≥ 90% after 4 weeks of storage at -20°C |
Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for radiolabeled (R)-TISCH.
Caption: Quality Control Workflow for Radiolabeled (R)-TISCH.
Summary of Quantitative Data
| Quality Control Test | Method | Acceptance Criteria |
| Physical/Chemical | ||
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter | 6.5 - 7.5 |
| Radiological | ||
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% ¹²⁵I |
| Radiochemical Purity | HPLC / TLC | ≥ 95% |
| Specific Activity | HPLC & Dose Calibrator | ≥ 74 GBq/µmol |
| Chemical | ||
| Enantiomeric Purity | Chiral HPLC | ≥ 98% (R)-isomer |
| Stability | ||
| Radiochemical Purity | HPLC / TLC | ≥ 90% after 4 weeks at -20°C |
Conclusion
Adherence to this comprehensive quality control protocol will ensure the identity, purity, and stability of radiolabeled (R)-TISCH, thereby enhancing the reliability and validity of research findings in studies of the D1 dopamine receptor. It is recommended that all results from the quality control tests be documented and retained for each batch of the radiopharmaceutical produced.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scanning with Iodine-125 [inis.iaea.org]
- 5. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
Troubleshooting & Optimization
Troubleshooting low signal-to-noise ratio in TISCH imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal-to-noise ratio (SNR) in their Tissue Imaging by Sequential Hybridization (TISCH) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of low signal-to-noise ratio (SNR) in this compound imaging?
A low SNR in this compound imaging can stem from two main factors: weak signal and high background.
-
Weak Signal: This can be caused by inefficient probe hybridization, low target abundance, or issues with signal detection.
-
High Background: This often results from non-specific probe binding or endogenous autofluorescence from the tissue itself. Human tissues, in particular, can exhibit high autofluorescence due to components like lipofuscin, collagen, and elastin, which can obscure the specific signal.[1][2]
Q2: How does tissue preparation affect the signal-to-noise ratio?
Tissue preparation is a critical step that can significantly impact the quality of your this compound results. Improper fixation can either mask the target RNA, preventing probe binding, or fail to adequately preserve the tissue morphology, leading to signal loss.
-
Under-fixation: Can result in poor preservation of RNA and tissue structure, leading to weak or non-existent signals.
-
Over-fixation: Can cause excessive cross-linking of proteins, masking the RNA targets and preventing efficient probe hybridization, which also results in a weak signal.[2]
Q3: Can my probe design influence the signal intensity?
Absolutely. The design of your oligonucleotide probes is crucial for achieving a strong and specific signal. Several factors in probe design can affect hybridization efficiency and specificity, thereby influencing the SNR. A well-designed probe set is essential for successful this compound experiments.
Q4: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural emission of light by biological structures when they are excited by light. In this compound, this can create a high background that masks the specific fluorescent signal from your probes. Common sources of autofluorescence in tissues include red blood cells, collagen, elastin, and lipofuscin.[3] Several methods can be employed to quench or reduce autofluorescence.
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal Intensity
A weak or absent signal is a common issue in this compound experiments. This guide provides a step-by-step approach to identify and resolve the root cause.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal intensity in this compound.
Experimental Protocols:
-
Protocol 1: Probe Quality Control and Validation
-
Objective: To ensure the quality and specificity of the oligonucleotide probes.
-
Materials:
-
Oligonucleotide probes
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Positive and negative control tissue sections
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Mounting medium with DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Resuspend lyophilized probes in nuclease-free water to the desired stock concentration.
-
Measure the concentration and purity (A260/280 ratio) of the probe stock solution using a spectrophotometer.
-
Perform a pilot this compound experiment on positive control tissue known to express the target RNA and negative control tissue lacking the target.
-
Hybridize the probes at a range of concentrations to determine the optimal concentration that yields a strong signal in the positive control with minimal background in the negative control.
-
Image the slides and evaluate the signal intensity and specificity. A successful probe will show bright, distinct spots in the positive control and no or very low signal in the negative control.
-
-
-
Protocol 2: Optimization of Hybridization Conditions
-
Objective: To determine the optimal temperature and time for probe hybridization.
-
Procedure:
-
Prepare multiple slides with your tissue sections.
-
Prepare hybridization buffer with your validated probes.
-
Incubate slides at a range of temperatures (e.g., 37°C, 42°C, 47°C) for varying durations (e.g., 4, 8, 16 hours).
-
Proceed with the standard this compound washing and imaging protocol.
-
Quantify the signal intensity for each condition to identify the optimal hybridization parameters. Suboptimal hybridization conditions can significantly impact the detection of differentially expressed genes.[4]
-
-
Guide 2: Troubleshooting High Background
High background fluorescence can make it difficult to distinguish the true signal from noise. This guide outlines strategies to reduce background and improve image clarity.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in this compound.
Experimental Protocols:
-
Protocol 3: Autofluorescence Quenching
-
Objective: To reduce background fluorescence originating from the tissue.
-
Materials:
-
Fixed tissue sections on slides
-
Autofluorescence quenching reagent (e.g., TrueBlack™ Lipofuscin Autofluorescence Quencher, Sudan Black B)
-
PBS
-
Ethanol (70%)
-
-
Procedure (using TrueBlack™ as an example):
-
Perform deparaffinization and antigen retrieval on your FFPE tissue sections as per your standard protocol.
-
Wash the slides with PBS.
-
Prepare a 1X solution of TrueBlack™ in 70% ethanol.
-
Incubate the slides in the TrueBlack™ solution for 30 seconds at room temperature.[1]
-
Rinse the slides three times with PBS.
-
Proceed with your this compound hybridization protocol.
-
-
-
Protocol 4: Optimizing Wash Stringency
-
Objective: To remove non-specifically bound probes.
-
Procedure:
-
After hybridization, perform a series of washes with increasing stringency.
-
Start with a low stringency wash (e.g., 2X SSC at room temperature).
-
Follow with higher stringency washes by increasing the temperature (e.g., up to 75-80°C) and/or decreasing the salt concentration (e.g., 0.1X SSC).
-
Vary the duration and number of washes to find the optimal balance between removing background and retaining the specific signal.
-
-
Guide 3: Imaging Signaling Pathway Components
This compound can be a powerful tool to visualize the spatial organization of signaling pathways by detecting the RNA of key component proteins, including phosphorylated forms. However, detecting the often low-abundance transcripts of signaling molecules can be challenging.
Signaling Pathway in this compound: A Conceptual Overview
Caption: Conceptual diagram of a signaling pathway and this compound targets.
Troubleshooting Low Signal for Phosphorylated Protein Transcripts:
Detecting the mRNA of proteins that are part of signaling cascades, especially their phosphorylated forms, often deals with low-abundance targets.
-
Increase Protein Loading (for validation): When validating antibodies for phosphorylated proteins (often done by Western Blot), increasing the amount of protein loaded can help detect low-abundance targets.[2] This principle of target enrichment can be conceptually applied to this compound by choosing tissues or conditions where the signaling pathway is known to be active.
-
Phosphatase Inhibitors: During sample preparation, it's crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins, which can indirectly affect the stability and localization of their corresponding mRNAs.
-
Signal Amplification: For low-abundance transcripts, signal amplification methods are often necessary. Tyramide Signal Amplification (TSA) is a common method that can significantly enhance the fluorescent signal.[5]
Experimental Protocol:
-
Protocol 5: Tyramide Signal Amplification (TSA) for this compound
-
Objective: To amplify the fluorescent signal for detecting low-abundance transcripts.
-
Procedure:
-
Following probe hybridization and washing, incubate the slides with a horseradish peroxidase (HRP)-conjugated antibody that recognizes the hapten on your probes.
-
Wash the slides to remove unbound HRP-conjugate.
-
Incubate the slides with a fluorophore-conjugated tyramide reagent. The HRP catalyzes the deposition of the fluorophore at the site of the probe, resulting in a highly amplified signal.
-
Wash the slides and proceed with imaging.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal | Inefficient probe hybridization | Optimize hybridization temperature and time. | Increased signal intensity. |
| Low probe concentration | Increase probe concentration. | Brighter fluorescent spots. | |
| Poor probe quality | Validate probe specificity and quality. | Reduced off-target binding and improved signal. | |
| Over-fixation of tissue | Optimize fixation protocol. | Improved probe accessibility to target RNA. | |
| Low target abundance | Implement signal amplification (e.g., TSA). | Detectable signal for low-copy transcripts. | |
| High Background | Tissue autofluorescence | Use an autofluorescence quenching reagent. | Reduced background haze and improved contrast. |
| Non-specific probe binding | Decrease probe concentration; add blocking agents. | Cleaner background with distinct specific signals. | |
| Inadequate washing | Increase wash stringency (temperature, salt concentration). | Removal of non-specifically bound probes. |
Table 2: Comparison of Autofluorescence Quenching Methods
| Quenching Method | Principle | Advantages | Disadvantages |
| TrueBlack™ | Binds to lipofuscin and other autofluorescent components. | Easy to use, effective for lipofuscin. | May slightly quench some fluorophores.[1] |
| Sudan Black B | A non-fluorescent dark dye that absorbs light. | Broad-spectrum quenching. | Can introduce its own background if not washed properly. |
| Sodium Borohydride | Reduces aldehyde-induced fluorescence. | Effective for aldehyde-fixed tissues. | Can increase red blood cell autofluorescence.[1] |
This technical support center provides a starting point for troubleshooting low signal-to-noise ratio in your this compound imaging experiments. For more specific issues, always refer to the detailed protocols provided by your reagent and equipment manufacturers.
References
- 1. biotium.com [biotium.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 4. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells protocol v1 [protocols.io]
- 5. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Injection Volumes for Novel Compounds in Mice
Disclaimer: Information regarding the specific compound "(R)-TISCH" is not publicly available. This guide provides a comprehensive framework for optimizing the injection volume of a novel compound in mice, using "(R)-TISCH" as a placeholder. The principles and protocols outlined here are based on established best practices in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the injection volume for a novel compound like (R)-TISCH?
A1: The initial step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[1][2] This is typically established through acute toxicity studies or short-duration dose-escalation studies.[1][2][3]
Q2: What are the recommended maximum injection volumes for different administration routes in mice?
A2: Maximum injection volumes vary depending on the route of administration to ensure animal welfare and proper absorption. Exceeding these volumes can cause discomfort, tissue damage, and may affect experimental outcomes.[4] Please refer to the data tables below for specific volume recommendations.
Q3: How does the formulation of (R)-TISCH (e.g., vehicle, viscosity) affect the optimal injection volume?
A3: The formulation is critical. Highly viscous solutions may require larger needle gauges and slower injection rates to prevent tissue damage.[5][6] The vehicle used should be sterile, non-irritating, and have a physiological pH (typically between 7.3 and 7.45) to minimize adverse reactions.[5] Oil-based vehicles may have lower maximum volume limits compared to aqueous solutions.[7]
Q4: How often can I administer injections to a mouse?
A4: The frequency of injection should be minimized to reduce animal stress and potential complications.[8] If repeated dosing is necessary, it is important to rotate injection sites.[4] For studies requiring frequent administration, the use of osmotic minipumps should be considered as an alternative.[4][8]
Q5: What are the signs of adverse effects I should monitor for after injection?
A5: Monitor animals for signs of distress or toxicity, which can include, but are not limited to: weight loss (more than 20% is a common endpoint), changes in behavior (e.g., lethargy, hyperactivity), altered food and water intake, signs of pain at the injection site (e.g., swelling, redness, self-mutilation), and changes in posture or gait.[9]
Troubleshooting Guides
Q: I'm observing swelling or a "bleb" at the subcutaneous (SC) injection site. What should I do?
A: This may indicate that the injection was administered too superficially (intradermally instead of subcutaneously) or that the volume was too large for the site. Ensure you are "tenting" the skin correctly and inserting the needle at the base of the tent. If the volume is large, consider splitting it across multiple injection sites.[10] Monitor the site for signs of irritation or necrosis.[10]
Q: After an intraperitoneal (IP) injection, the mouse appears lethargic and its abdomen is distended. What could be the cause?
A: This could indicate accidental injection into an abdominal organ, such as the bladder or intestines.[11] To avoid this, ensure you are injecting into the lower right quadrant of the abdomen, where there is a lower risk of hitting vital organs.[11][12] Aspirating with the syringe before injecting can help confirm that a blood vessel or organ has not been punctured.[6][11]
Q: My intravenous (IV) tail vein injection is difficult, and I'm not sure if the full dose was administered. How can I improve my technique?
A: IV tail vein injections require practice.[4] To improve success, ensure proper vasodilation by warming the tail with a heat lamp or warm water.[13][14] Use a small gauge needle (27-30G) with the bevel facing up.[3][6] A successful injection will have no resistance, and you may see the vein blanch as the solution is administered.[3] If a subcutaneous "bleb" forms, the needle is not in the vein.[3]
Q: My compound has poor solubility. How does this impact the injection volume?
A: Poor solubility can limit the maximum concentration of your dosing solution, potentially requiring a larger injection volume to achieve the target dose. It's crucial to ensure the compound is fully dissolved and does not precipitate upon administration, as this can cause embolisms (if IV) or irritation and poor absorption at the injection site. You may need to explore different vehicle formulations or consider an alternative administration route.
Data Presentation
Table 1: Recommended Maximum Injection Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume (per site) | Recommended Needle Gauge |
| Intravenous (IV) | 5 ml/kg (bolus), 10 ml/kg (slow infusion)[3] | 27-30 G[3] |
| Intraperitoneal (IP) | 10 ml/kg[1][11] | 25-27 G[11][12] |
| Subcutaneous (SC) | 5 ml/kg[10] | 25-27 G[10] |
| Intramuscular (IM) | <0.05 ml[15] | 25-27 G[5] |
Note: These are general guidelines. The exact volume may need to be adjusted based on the specific compound, vehicle, and experimental protocol.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Escalation Study
This protocol outlines a dose escalation study to determine the MTD of a novel compound, "(R)-TISCH," in mice.
1. Materials:
-
(R)-TISCH compound
-
Sterile vehicle
-
Sterile syringes (1 ml) and needles (appropriate gauge for the chosen route)
-
Animal scale
-
Mouse restraints (if necessary)
-
70% ethanol
2. Animal Model:
-
Use a sufficient number of healthy, age- and weight-matched mice. A common approach is to use 3-5 mice per dose group.[9]
3. Procedure:
-
Dose Selection: Start with a range of doses. A common strategy is to use a dose-doubling approach (e.g., 5, 10, 20, 40, 80 mg/kg).[9]
-
Preparation: Prepare fresh dosing solutions of (R)-TISCH in the sterile vehicle on the day of injection. Ensure the compound is fully dissolved. Warm solutions to room or body temperature before administration.
-
Administration:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Administer the calculated volume of the (R)-TISCH solution or vehicle control via the chosen route (e.g., IP, IV).
-
Use a new sterile syringe and needle for each animal.[12]
-
-
Monitoring:
-
Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.[3]
-
Record daily observations, including:
-
Body weight
-
Clinical signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.)
-
Behavioral changes
-
Changes in food and water consumption
-
Adverse events at the injection site
-
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >20% body weight loss, severe clinical signs) or mortality.[1][9]
4. Data Analysis:
-
Compile and analyze the data on body weight changes, clinical observations, and any observed toxicities for each dose group.
-
Determine the dose level that meets the criteria for the MTD.
Mandatory Visualization
Caption: Hypothetical signaling pathway for (R)-TISCH.
Caption: Workflow for MTD determination.
Caption: Troubleshooting injection-related issues.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 7. Manual Restraint and Common Compound Administration Routes in Mice and Rats [norecopa.no]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 14. stackoverflow.com [stackoverflow.com]
- 15. sketchviz.com [sketchviz.com]
How to minimize non-specific binding of (R)-TISCH
Welcome to the technical support center for (R)-TISCH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern when working with (R)-TISCH?
A1: Non-specific binding refers to the interaction of (R)-TISCH with molecules or surfaces other than its intended biological target.[1] This can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the specific binding, ultimately resulting in misleading experimental outcomes.[1] Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.[1]
Q2: What are the common causes of high non-specific binding of (R)-TISCH?
A2: High non-specific binding can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: (R)-TISCH, like many small molecules, may possess hydrophobic or charged moieties that can interact non-specifically with proteins, lipids, and plastic surfaces of assay plates or tubes.[1][2]
-
Suboptimal Assay Buffer Conditions: Inappropriate pH or low ionic strength of the assay buffer can enhance non-specific interactions.[1]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on an assay surface (e.g., ELISA plate, Western blot membrane) can lead to (R)-TISCH binding directly to the surface.[1][3]
-
Properties of (R)-TISCH: Highly lipophilic or charged compounds are inherently more prone to non-specific binding.[1]
Q3: How is non-specific binding of (R)-TISCH measured?
A3: Non-specific binding is typically determined by measuring the binding of a labeled version of (R)-TISCH in the presence of a high concentration of an unlabeled competitor.[1] This "cold" competitor saturates the specific binding sites, ensuring that any remaining detected signal from the labeled (R)-TISCH is due to non-specific interactions.[1] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Troubleshooting Guides
Issue 1: High background signal in a cell-based or biochemical assay.
-
Possible Cause: Non-specific binding of (R)-TISCH to assay components or surfaces.
-
Troubleshooting Steps:
-
Optimize Blocking: Ensure that a suitable blocking agent is used at an optimal concentration and for a sufficient duration.[3] Refer to the "Experimental Protocols" section for a protocol on optimizing blocking conditions.
-
Adjust Buffer Composition: Modify the assay buffer's ionic strength by increasing the salt concentration (e.g., NaCl) to disrupt electrostatic interactions.[1][4] Also, optimize the buffer's pH.[1][4]
-
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions.[1][5][6]
-
Use Control Experiments: Always include a negative control with no target protein to quantify the binding of (R)-TISCH to the assay surface and other components.
-
Issue 2: Inconsistent results and poor reproducibility between experiments.
-
Possible Cause: Variable non-specific binding due to slight differences in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and washing procedures, are consistent.
-
Use Low-Binding Consumables: Consider using low-adhesion microplates and pipette tips to minimize the binding of (R)-TISCH to plastic surfaces.[2]
-
Optimize (R)-TISCH Concentration: Using an excessively high concentration of (R)-TISCH can lead to increased non-specific binding. Determine the optimal concentration range through dose-response experiments.
-
Data Presentation
Table 1: Recommended Starting Conditions for Assay Optimization to Minimize Non-Specific Binding of (R)-TISCH
| Parameter | Recommended Starting Range | Rationale |
| Blocking Agent | 1-5% Bovine Serum Albumin (BSA) or 0.5-3% Non-fat Dry Milk | Blocks unoccupied hydrophobic and hydrophilic sites on assay surfaces.[3][7] |
| Salt Concentration | 150 - 500 mM NaCl | Shields electrostatic interactions that can cause non-specific binding.[1] |
| Non-ionic Detergent | 0.01 - 0.1% Tween-20 or Triton X-100 | Reduces non-specific hydrophobic interactions.[1][5] |
| pH | 7.2 - 7.6 | Maintaining a physiological pH can minimize charge-based non-specific interactions.[1] |
| Incubation Temperature | 4°C, Room Temperature, or 37°C | Lower temperatures can sometimes reduce non-specific binding. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes how to determine the optimal concentration of a blocking agent to minimize the non-specific binding of (R)-TISCH in a plate-based assay.
-
Prepare Blocking Agent Dilutions: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[1]
-
Coat Assay Plate: If applicable, coat the wells of a microplate with the target protein and incubate as required.
-
Wash Plate: Wash the wells with an appropriate wash buffer to remove any unbound protein.
-
Apply Blocking Agents: Add the different concentrations of the blocking agent to separate wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash Plate: Thoroughly wash the wells to remove the unbound blocking agent.[1]
-
Perform Binding Assay: Add labeled (R)-TISCH (at a concentration that gives a good signal) in the presence of a high concentration of unlabeled (R)-TISCH to measure non-specific binding in separate wells for each blocking condition.
-
Incubate and Wash: Incubate the plate for the required time to reach equilibrium, then wash to remove unbound (R)-TISCH.[1]
-
Measure Signal: Read the plate using the appropriate detection method.
-
Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.[1]
Protocol 2: Competition Binding Assay to Determine Specific vs. Non-Specific Binding
-
Prepare Reagents:
-
Labeled (R)-TISCH at a constant concentration (typically at or below its Kd for the target).
-
A serial dilution of unlabeled (R)-TISCH (e.g., from 1000x to 0.1x the concentration of the labeled (R)-TISCH).
-
Assay buffer containing the optimized concentrations of blocking agents, salt, and detergent.
-
Target protein preparation.
-
-
Set up Assay Plate:
-
Total Binding Wells: Add labeled (R)-TISCH and assay buffer.
-
Non-Specific Binding Wells: Add labeled (R)-TISCH and the highest concentration of unlabeled (R)-TISCH.
-
Competition Wells: Add labeled (R)-TISCH and the serial dilutions of unlabeled (R)-TISCH.
-
-
Initiate Reaction: Add the target protein preparation to all wells.
-
Incubate: Incubate the plate to allow binding to reach equilibrium.
-
Separate Bound from Free: Use a suitable method (e.g., filtration, precipitation, or wash steps for immobilized targets) to separate the protein-bound labeled (R)-TISCH from the unbound fraction.
-
Detect Signal: Quantify the amount of bound labeled (R)-TISCH.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
Visualizations
Caption: Hypothetical signaling pathway initiated by the specific binding of (R)-TISCH to its target receptor.
Caption: Experimental workflow for systematically reducing non-specific binding.
Caption: Logical flowchart for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: (R)-TISCH SPECT Imaging Artifacts
Disclaimer: The term "(R)-TISCH SPECT" does not correspond to a standard clinical imaging agent in published literature. It is possible that this refers to a novel research compound. The following troubleshooting guide addresses common artifacts encountered in Single-Photon Emission Computed Tomography (SPECT) imaging, particularly in the context of cardiac studies, which are widely applicable. Researchers working with novel radiotracers should consider these common sources of error in addition to any unique properties of their specific agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding imaging artifacts and offers step-by-step guidance to identify and mitigate them.
Q1: What are the most common types of artifacts in SPECT imaging?
A1: Artifacts in SPECT imaging can be broadly categorized into three groups: patient-related, technical/instrumental, and processing-related issues.[1][2]
-
Patient-Related Artifacts: These are the most frequent and include patient motion, soft tissue attenuation (e.g., from breast tissue or the diaphragm), and uptake of the radiotracer in organs near the target area (e.g., liver, gut).[3][4][5][6]
-
Technical/Instrumental Artifacts: These arise from the SPECT camera system itself. Common examples include non-uniformity in the detector, errors in the center of rotation (COR), and misalignment of camera heads in multi-detector systems.[2][3][7]
-
Processing Artifacts: These occur during the reconstruction of the SPECT images. They can be caused by incorrect filter selection, inappropriate axis selection, or misregistration between emission and transmission scans (in SPECT/CT).[1][8]
Q2: My images show a perfusion defect in the inferior wall of the heart. How can I determine if this is a true defect or a soft tissue attenuation artifact?
A2: Inferior wall defects are commonly caused by attenuation from the diaphragm.[9] Here’s how to troubleshoot this issue:
-
Review Raw Data: Carefully inspect the rotating planar (cine) images. An attenuation artifact will typically show a consistent decrease in counts in the inferior wall across all angles, whereas a true defect may appear more localized.
-
Check for Normal Wall Motion: In gated SPECT, normal thickening and motion of the inferior wall during the cardiac cycle suggest that the apparent defect is likely an artifact.[10]
-
Prone Imaging: Re-imaging the patient in a prone position can help differentiate an attenuation artifact from a true defect. In the prone position, the heart moves away from the diaphragm, and if the defect resolves or is significantly reduced, it is likely an artifact.[3]
-
Attenuation Correction (AC): If using a SPECT/CT system, applying CT-based attenuation correction should resolve the issue. If the defect persists after AC, it is more likely a true perfusion abnormality.[8]
Experimental Protocols
Protocol 1: Quality Control for SPECT Camera Uniformity
Objective: To ensure the gamma camera detector has a uniform response across its entire field of view, preventing "ring artifacts."
Methodology:
-
Source Preparation: Use a liquid flood phantom filled with a uniform solution of a relevant radionuclide (e.g., 99mTc) or a solid 57Co sheet source.
-
Acquisition:
-
Remove the collimator.
-
Position the source at a distance of at least five times the useful field of view from the detector.
-
Acquire a high-count flood image (typically 30-100 million counts).
-
-
Analysis:
-
Visually inspect the image for any non-uniformities (hot or cold spots).
-
Quantitatively analyze the image using the system's software to check that uniformity specifications are within the manufacturer's recommended limits.
-
-
Frequency: This check should be performed daily before patient imaging.[7]
Data Presentation
Table 1: Common SPECT Artifacts and Their Characteristics
| Artifact Type | Common Cause | Appearance on Image | Troubleshooting Technique |
| Patient Motion | Patient movement during scan | Misalignment of projections, "hurricane sign" (opposing wall defects)[10] | Review cine data, motion correction software, re-acquire if severe[11] |
| Soft Tissue Attenuation | Photon absorption by breast, diaphragm, or body fat | Reduced counts in a specific region (e.g., anterior, inferior walls)[9] | Prone imaging, attenuation correction (SPECT/CT), ECG-gating analysis[3] |
| Center of Rotation (COR) Error | Misalignment of the detector's rotation axis | Blurring, loss of resolution, artifactual defects | Regular COR quality control checks[7] |
| Ring Artifact | Non-uniform detector response | Concentric rings in transaxial slices | Daily flood field uniformity checks[7] |
| Extracardiac Activity | High tracer uptake in liver, gallbladder, or gut | "Hot spots" near the heart that can obscure myocardial walls[2] | Encourage patient to drink water, eat a fatty meal (for some tracers), or delay imaging[2] |
Visualizations
Diagram 1: General SPECT Imaging Workflow
A diagram illustrating the typical workflow for a SPECT imaging study, from patient preparation to final image analysis.
Caption: General workflow for a clinical SPECT imaging study.
Diagram 2: Troubleshooting Logic for Image Artifacts
A decision tree to guide users in identifying the source of a suspected artifact.
Caption: Decision tree for troubleshooting common SPECT artifacts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 3. How to detect and avoid myocardial perfusion SPECT artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artifacts in nuclear cardiac imaging | PPTX [slideshare.net]
- 5. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. UpToDate 2018 [sniv3r2.github.io]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Radiochemical Purity of I-125 Labeled Compounds
Disclaimer: The following guide provides general advice for improving the radiochemical purity of Iodine-125 (I-125) labeled compounds. "TISCH" is not a standard designation for a radiolabeled molecule in scientific literature; therefore, this guide addresses common challenges encountered during the radioiodination of peptides and proteins. Researchers should adapt these recommendations to their specific molecule and experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the radiochemical purity of their I-125 labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is radiochemical purity and why is it critical?
A1: Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[1] It is critical because radiochemical impurities can interfere with experimental results, lead to non-specific binding, and, in clinical applications, cause unintended radiation doses to non-target tissues, such as the thyroid gland from free iodide.[1] For most applications, a radiochemical purity of over 95% is required.[2]
Q2: What are the common radiochemical impurities in I-125 labeling?
A2: The most common impurities include:
-
Free Iodine-125: Unreacted iodide that was not incorporated into the target molecule.
-
Aggregated Labeled Molecule: High-molecular-weight complexes formed due to harsh reaction conditions.[3]
-
Degraded/Altered Labeled Molecule: The target molecule may be damaged by oxidizing agents, leading to a loss of biological activity.[4][5]
-
Other Iodinated Species: Iodination at non-target sites on the molecule.
Q3: How is radiochemical purity typically determined?
A3: Radiochemical purity is commonly assessed using chromatographic techniques that separate the desired labeled compound from impurities. These methods include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method where a solvent moves up a stationary phase (like a silica-coated plate), separating components based on their properties.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that provides precise quantification of different radioactive species in the sample.[8]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing aggregates and free iodide.[3][9]
Q4: Which direct labeling method is best: Chloramine-T, Iodogen, or Lactoperoxidase?
A4: The choice of labeling method depends on the sensitivity of your molecule to oxidation.[10] Direct radioiodination targets tyrosine and, to a lesser extent, histidine residues.[11] A comparison of common methods is provided below.
| Feature | Chloramine-T Method | Iodogen® Method | Lactoperoxidase Method |
| Principle | A soluble, strong oxidizing agent that converts I⁻ to reactive I⁺.[12] | A water-insoluble oxidizing agent coated on the reaction vial surface.[10] | An enzyme-catalyzed reaction using a small amount of hydrogen peroxide.[12] |
| Pros | High incorporation efficiency, fast reaction times.[12][13] | Milder than Chloramine-T, minimizing damage to sensitive molecules.[6][11] | Very gentle, suitable for extremely sensitive proteins and cells.[10] |
| Cons | Harsh conditions can lead to oxidation and degradation of the target molecule.[4][11] | Slower reaction times, potentially lower incorporation rates than Chloramine-T.[12][14] | Requires removal of the enzyme post-labeling; H₂O₂ can cause some oxidation. |
| Best For | Stable proteins and peptides where high specific activity is the primary goal. | Sensitive proteins, peptides, and antibodies where maintaining biological activity is critical.[14] | Molecules that are highly susceptible to oxidative damage. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your I-125 labeling experiments in a question-and-answer format.
Problem: My I-125 incorporation is very low.
Q: I have a low radiochemical yield. What are the possible causes and how can I fix it?
A: Low incorporation of I-125 is a common issue. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for most direct iodination reactions is 7.0-8.0.[4][6] Verify and adjust the pH of your reaction buffer. |
| Ineffective Oxidizing Agent | Prepare fresh Chloramine-T solution for each experiment. For Iodogen, ensure the coated vial is not expired and has been stored correctly. Increase the concentration of the oxidizing agent if necessary, but be mindful of potential damage to your molecule.[13] |
| Presence of Inhibitors | Buffers containing azide, bisulfite, or certain amino acids (like glycine) can interfere with the reaction. Purify your target molecule into a suitable buffer like phosphate or borate buffer prior to labeling. |
| Target Molecule Issues | Ensure the concentration of your protein/peptide is accurate. Confirm that it has accessible tyrosine or histidine residues for labeling.[11][15] |
| Degraded Na¹²⁵I | Iodine-125 has a half-life of about 60 days.[10] Ensure your stock is not too old. |
Problem: My final product has a high percentage of free I-125.
Q: After purification, I still detect a large amount of free iodide. How can I improve its removal?
A: Inefficient removal of free I-125 is usually a purification issue. The choice of purification method is key.
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size. Larger labeled proteins elute first, while smaller free I-125 ions are retained and elute later.[9] | Efficient for separating significant size differences. Relatively gentle on the labeled molecule.[16] | Can be time-consuming; potential for sample dilution. |
| Dialysis | Uses a semi-permeable membrane to allow small molecules (free I-125) to diffuse out while retaining the larger labeled protein. | Simple to perform and gentle on the sample. | Very slow process; may not be suitable for molecules that are unstable over long periods. |
| Reverse-Phase HPLC | Separates based on hydrophobicity. | High resolution, providing very high purity.[8] | Requires more specialized equipment; exposure to organic solvents may denature some proteins. |
Troubleshooting Steps:
-
Optimize Your SEC Column: Ensure you are using a resin with the appropriate fractionation range for your molecule.[16] Equilibrate the column properly before use.
-
Increase Dialysis Time/Frequency: If using dialysis, increase the duration or perform more frequent buffer changes.
-
Validate Purification: After purification, check the radiochemical purity using an independent method like TLC to confirm the effectiveness of the chosen technique.[8]
Problem: I am observing aggregation of my labeled product.
Q: My labeled molecule appears to be forming aggregates. What causes this and how can I prevent it?
A: Aggregation is often caused by harsh labeling conditions that expose hydrophobic regions of the molecule, leading to clumping.
Causes & Solutions:
-
Harsh Oxidizing Conditions: Chloramine-T is a common culprit.[11]
-
High Reagent Concentration: Excessive amounts of oxidizing agent can damage the protein.
-
Solution: Titrate the concentration of Chloramine-T or Iodogen to find the lowest effective amount.
-
-
Prolonged Reaction Time: Longer exposure to reagents increases the risk of damage.
-
Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength can reduce protein stability.
-
Solution: Ensure your buffer pH is appropriate for your protein's stability. Including 0.15 M NaCl can help prevent non-specific interactions.[16]
-
Experimental Protocols & Visualizations
Protocol 1: General I-125 Labeling using the Iodogen Method
This protocol provides a general workflow for labeling a protein or peptide using Iodogen-coated tubes.
Materials:
-
Iodogen-coated reaction vials (12x75 mm)
-
Target molecule (protein/peptide) in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
Sodium Iodide (Na¹²⁵I) solution
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (e.g., Sodium Metabisulfite) is optional as the reaction stops upon removal from the tube.
Procedure:
-
Reconstitute your target molecule in the reaction buffer.
-
Add the desired amount of the target molecule solution to the Iodogen-coated vial.
-
Add the Na¹²⁵I solution to the vial. The total reaction volume should be kept small (e.g., 100-200 µL).
-
Gently mix the contents and incubate at room temperature for 10-15 minutes. Occasional gentle agitation can improve efficiency.
-
To stop the reaction, carefully transfer the reaction mixture from the Iodogen vial to a clean microfuge tube.
-
Proceed immediately to purification.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is for purifying the labeled protein from free I-125.
Procedure:
-
Column Preparation: Equilibrate a pre-packed SEC column (e.g., PD-10) with a suitable buffer (e.g., PBS). Ensure the buffer is degassed.[16]
-
Sample Loading: Carefully load the entire reaction mixture from Protocol 1 onto the top of the column bed. Allow the sample to fully enter the resin.[16]
-
Elution: Add elution buffer to the column and begin collecting fractions. The larger, labeled protein will travel faster and elute in the earlier fractions (void volume).[9] The smaller, free I-125 will be retarded and elute in later fractions.
-
Fraction Analysis: Measure the radioactivity of each collected fraction using a gamma counter.
-
Pooling: Pool the fractions corresponding to the first radioactive peak (the labeled protein). The second peak will contain the free iodide.
Protocol 3: Radiochemical Purity Assessment by TLC
This protocol provides a simple way to check purity.
Procedure:
-
Prepare the TLC Strip: Cut a strip of silica gel TLC plate. Mark an origin line near the bottom with a pencil.[1]
-
Spot the Sample: Carefully spot a small amount (~1-2 µL) of the purified, labeled product onto the origin line.
-
Develop the Chromatogram: Place the strip in a developing chamber containing a suitable mobile phase (e.g., for proteins, a buffer; for small molecules, an organic solvent mixture).[6][7] The solvent level must be below the origin line.[1]
-
Dry and Analyze: Once the solvent front nears the top, remove the strip and let it dry.
-
Quantify: Determine the distribution of radioactivity. The labeled product will typically remain at the origin (Rf=0), while free iodide will move with the solvent front (Rf≈1). This can be quantified by cutting the strip in half and counting each piece in a gamma counter or by using a radio-TLC scanner.[7][18]
-
% Radiochemical Purity = (Counts at Origin / Total Counts) x 100
-
Diagrams
Caption: General workflow for I-125 labeling, purification, and quality control.
Caption: Troubleshooting decision tree for low radiochemical purity.
Caption: Principle of Size-Exclusion Chromatography for purification.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. A modified method for increasing radiochemical purity of l-125 for radiopharmaceuticals [inis.iaea.org]
- 3. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. revvity.com [revvity.com]
- 11. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 12. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 13. inis.iaea.org [inis.iaea.org]
- 14. Experiences using chloramine-T and 1, 3, 4, 6-tetrachloro-3 alpha, 6 alpha-diphenylglycoluril (Iodogen) for radioiodination of materials for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 17. Labeling of platelet surface proteins with 125I by the iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Stability issues of (R)-TISCH under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-TISCH under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (R)-TISCH during experimental procedures?
A1: The stability of (R)-TISCH can be influenced by several common factors. These include temperature, pH of the solution, exposure to light, and the presence of oxidizing agents.[1] It is crucial to understand how these factors can lead to the degradation of the compound to ensure the accuracy and reliability of experimental results.
Q2: What are the known degradation pathways for (R)-TISCH?
A2: Based on forced degradation studies, (R)-TISCH is susceptible to degradation through hydrolysis and oxidation.[2] Hydrolysis can occur at acidic or basic pH, while oxidation can be initiated by atmospheric oxygen or the presence of oxidizing agents in the experimental setup.[2][3]
Q3: How should (R)-TISCH be properly stored to maintain its integrity?
A3: For optimal stability, (R)-TISCH should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, freezing is recommended.[4] The container closure system is also a critical factor in preventing degradation.[4]
Q4: What analytical techniques are recommended for monitoring the stability of (R)-TISCH?
A4: High-Performance Liquid Chromatography (HPLC) is a highly recommended and widely used technique for assessing the stability of pharmaceutical compounds like (R)-TISCH.[5][6][7] It is effective for separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[5][6] Mass spectrometry can also be used for the identification of degradation products.[2][5]
Troubleshooting Guides
This section provides solutions to common stability-related issues encountered during experiments with (R)-TISCH.
Issue 1: Inconsistent or lower-than-expected bioactivity of (R)-TISCH in cell-based assays.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify the storage conditions of your (R)-TISCH stock solution. Ensure it was stored at the recommended temperature and protected from light.
-
Recommendation: Prepare a fresh stock solution from a new vial of (R)-TISCH powder and repeat the experiment.
-
-
Possible Cause 2: Degradation in the cell culture medium.
-
Troubleshooting Step: The pH and composition of the cell culture medium can affect the stability of (R)-TISCH.
-
Recommendation: Perform a stability study of (R)-TISCH in the specific cell culture medium used in your assay over the time course of the experiment. Analyze samples at different time points using HPLC to quantify the amount of intact (R)-TISCH.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: The presence of new peaks suggests that (R)-TISCH has degraded.
-
Recommendation: Conduct forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[2][4] This will help in identifying the unknown peaks and understanding the degradation pathway.
-
Data on (R)-TISCH Stability
The following tables summarize the stability of (R)-TISCH under different experimental conditions.
Table 1: Stability of (R)-TISCH in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | Remaining (R)-TISCH (%) |
| 3.0 | 37 | 24 | 85.2 |
| 5.0 | 37 | 24 | 95.1 |
| 7.4 | 37 | 24 | 98.5 |
| 9.0 | 37 | 24 | 70.3 |
Table 2: Effect of Temperature on the Stability of (R)-TISCH in Solution (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining (R)-TISCH (%) |
| 4 | 48 | 99.1 |
| 25 | 48 | 92.5 |
| 37 | 48 | 88.7 |
| 50 | 48 | 75.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of (R)-TISCH
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of (R)-TISCH and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 95% A, decrease to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
The following diagrams illustrate key concepts related to the stability of (R)-TISCH.
Caption: Major degradation pathways of (R)-TISCH.
Caption: Workflow for (R)-TISCH stability testing.
Caption: Troubleshooting logic for (R)-TISCH stability issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Refinement of Image Reconstruction for SPECT
Disclaimer: The term "TISCH SPECT" could not be identified in publicly available documentation. The following technical support guide provides information for the general refinement of Single Photon Emission Computed Tomography (SPECT) image reconstruction and may need to be adapted for specific imaging systems or software.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and refine SPECT image reconstruction, enhancing image quality and quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common image reconstruction algorithms for SPECT, and which one should I use?
A1: The most common reconstruction algorithms are Filtered Back Projection (FBP) and iterative methods such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered-Subsets Expectation Maximization (OSEM).[1][2][3] FBP is fast but can produce images with streak artifacts and higher noise levels.[2] Iterative methods like OSEM are now more common as they can model the physical and statistical properties of photon emission and detection, leading to improved image quality.[2][4] OSEM is generally preferred for its balance of computational efficiency and image quality.[2]
Q2: My reconstructed images appear very noisy. What are the primary causes and how can I reduce the noise?
A2: Image noise in SPECT can stem from low count statistics, patient motion, or the reconstruction process itself. Iterative reconstruction, while powerful, can amplify noise, especially with a high number of iterations.[1] To reduce noise, you can:
-
Optimize Reconstruction Parameters: Avoid an excessive number of iterations and subsets in OSEM reconstruction. Applying a post-reconstruction filter (e.g., Butterworth or Gaussian) can also smooth the image and reduce noise, but be aware that this may also blur smaller structures.[4]
-
Increase Acquisition Time: Acquiring more counts by increasing the scan time per projection can improve the signal-to-noise ratio (SNR).
-
Use Resolution Recovery: Some modern reconstruction algorithms incorporate resolution recovery, which can improve the trade-off between noise and resolution.[4]
Q3: I am observing circular or ring-like patterns in my reconstructed images. What is this artifact and how can I correct it?
A3: These are known as "ring artifacts" and are typically caused by non-uniformity in the detector response.[5] This can result from a defective or improperly calibrated detector. To correct this, you should:
-
Perform Regular Quality Control: Ensure that daily or weekly quality control procedures, including detector uniformity and calibration checks, are performed according to the manufacturer's specifications.
-
Apply Uniformity Correction: Make sure that the appropriate uniformity correction maps are being applied during the image reconstruction process.
Q4: What is the cause of "star" or "streak" artifacts in my images?
A4: Star or streak artifacts, which appear as lines radiating from areas of high tracer uptake, are more common with FBP reconstruction.[2] They can also be caused by patient motion or the presence of metallic implants which can lead to significant attenuation. To mitigate these:
-
Use Iterative Reconstruction: Switching from FBP to an iterative algorithm like OSEM can significantly reduce these artifacts.[2]
-
Immobilize the Patient: Use appropriate patient positioning aids to minimize movement during the scan.
-
Utilize CT-based Attenuation Correction: For SPECT/CT systems, the CT data can be used to accurately correct for attenuation, which can help reduce artifacts from dense materials.
Q5: How does the choice of the number of iterations and subsets in OSEM affect the final image?
A5: In OSEM, the number of iterations and subsets determines the degree to which the algorithm converges to a final solution.
-
Increasing iterations/subsets: Generally leads to higher contrast and better resolution, but also amplifies noise.[4]
-
Too few iterations/subsets: May result in an overly smooth image with poor contrast and underestimated tracer uptake in small regions. The optimal number of iterations and subsets is often a trade-off between image sharpness and noise level and may need to be determined empirically for a specific protocol and imaging task.
Troubleshooting Guides
Guide 1: Investigating and Reducing Image Artifacts
This guide provides a systematic approach to identifying and mitigating common artifacts in SPECT imaging.
| Observed Artifact | Potential Causes | Recommended Actions |
| Ring Artifacts | Detector non-uniformity; Defective photomultiplier tube.[5] | 1. Perform a detector uniformity check. 2. Recalibrate the detector. 3. Ensure uniformity correction is applied during reconstruction. |
| Starburst/Streak Artifacts | High tracer activity ("hot spots"); Patient motion; Filtered Back Projection (FBP) algorithm.[2] | 1. Switch to an iterative reconstruction algorithm (e.g., OSEM). 2. Ensure the patient is well-immobilized. 3. For SPECT/CT, verify proper attenuation correction. |
| Motion Artifacts (Blurring) | Patient movement during the scan.[5] | 1. Instruct the patient to remain still. 2. Use patient restraints if necessary. 3. Consider motion correction software if available. |
| "Cold Spot" Artifacts | Incorrect energy window peaking; Metallic objects on the patient (e.g., jewelry).[5] | 1. Verify the correct energy window is set for the radiotracer. 2. Ensure the patient has removed all metallic items in the field of view. |
Guide 2: Optimizing Image Resolution and Contrast
This guide outlines steps to improve the spatial resolution and contrast of your SPECT images.
| Issue | Potential Causes | Recommended Actions |
| Poor Spatial Resolution | Sub-optimal reconstruction parameters; Patient motion; Partial volume effects. | 1. Increase the number of iterations/subsets in OSEM (balance with noise). 2. Apply resolution recovery/modeling during reconstruction if available.[4] 3. Consider partial volume correction for small structures. |
| Low Image Contrast | Insufficient number of iterations; Scatter photons being included in the acquisition window. | 1. Increase the number of OSEM iterations.[4] 2. Ensure appropriate scatter correction methods are used during reconstruction. |
| Inaccurate Quantification | Poor resolution and contrast; Incorrect attenuation or scatter correction. | 1. Optimize reconstruction parameters for your specific imaging task. 2. For SPECT/CT, ensure accurate CT-based attenuation correction is applied. 3. Calibrate the system for quantitative measurements. |
Experimental Protocols
Protocol 1: Optimization of OSEM Reconstruction Parameters
Objective: To determine the optimal number of iterations and subsets for a specific SPECT imaging protocol to achieve a balance between image resolution and noise.
Methodology:
-
Phantom Preparation: Use a phantom with known geometries and activity concentrations (e.g., a Jaszczak phantom).
-
Image Acquisition: Acquire SPECT data of the phantom using your standard clinical or preclinical protocol.
-
Iterative Reconstruction: Reconstruct the acquired data using the OSEM algorithm with a range of different iteration and subset combinations.
-
Keep the number of subsets constant and vary the number of iterations (e.g., 2, 4, 6, 8, 10 iterations with 8 subsets).
-
Keep the number of iterations constant and vary the number of subsets (e.g., 4 iterations with 4, 8, 12, 16 subsets).
-
-
Image Analysis:
-
Qualitative Assessment: Visually inspect the reconstructed images for sharpness of features and overall noise texture.
-
Quantitative Assessment:
-
Contrast: Calculate the contrast-to-noise ratio (CNR) for hot and/or cold spots in the phantom.
-
Noise: Measure the standard deviation of pixel values in a uniform region of the phantom.
-
-
-
Parameter Selection: Choose the combination of iterations and subsets that provides the best compromise between high CNR and acceptable noise levels for your specific application.
Data Presentation
Table 1: Comparison of Common SPECT Reconstruction Algorithms
| Algorithm | Advantages | Disadvantages | Typical Applications |
| Filtered Back Projection (FBP) | Computationally fast and simple to implement.[1] | Prone to streak artifacts and noise amplification.[2] | Historically used for many SPECT applications; now largely superseded by iterative methods. |
| Maximum Likelihood Expectation Maximization (MLEM) | More accurate modeling of Poisson noise statistics.[2] | Very slow convergence, requiring many iterations.[2] | Less common in clinical practice due to long reconstruction times. |
| Ordered-Subsets Expectation Maximization (OSEM) | Much faster convergence than MLEM.[2][4] Good balance of image quality and reconstruction time.[2] | Can be sensitive to the choice of subsets and iterations; may amplify noise at high iteration numbers.[4] | The current standard for clinical SPECT image reconstruction.[4] |
Visualizations
Caption: Workflow for optimizing SPECT image reconstruction parameters.
Caption: Decision flowchart for troubleshooting common SPECT artifacts.
References
- 1. Identifying and troubleshooting the pitfalls of ictal/interictal brain perfusion SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting [knowledge.desktophealth.com]
- 3. This compound-env.com [this compound-env.com]
- 4. fieldenvironmental.com [fieldenvironmental.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
Validation & Comparative
A Comparative Guide to (R)-TISCH and [123I]FP-CIT for Dopamine System Imaging
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key radiotracers used in neuroimaging: (R)-TISCH and [123I]FP-CIT. While both are pivotal in studying the dopamine system, they serve distinct purposes by targeting different key proteins. This guide clarifies their unique applications, supported by experimental data and protocols.
A crucial distinction underpins the application of these two radiotracers. [123I]FP-CIT is a well-established ligand for the dopamine transporter (DAT) and is widely used in the clinical assessment of neurodegenerative diseases like Parkinson's disease.[1][2] In contrast, (R)-TISCH, an analog of SCH 23390, is a selective antagonist for the D1 dopamine receptor.[3] Therefore, a direct comparison for dopamine transporter imaging is not applicable. Instead, this guide will compare their performance and protocols in the context of their respective targets within the dopaminergic system.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for (R)-TISCH and [123I]FP-CIT, highlighting their distinct binding profiles.
Table 1: Radiotracer Binding Characteristics
| Parameter | (R)-TISCH | [123I]FP-CIT |
| Primary Target | D1 Dopamine Receptor | Dopamine Transporter (DAT) |
| Binding Affinity (Ki or Kd) | ~0.2 nM (for D1 receptor, based on SCH 23390)[3] | High affinity for DAT[4] |
| Secondary Target(s) | High affinity for 5-HT2 and 5-HT1C receptors[3] | Modest affinity for Serotonin Transporter (SERT)[1] |
| Primary Application | Research tool for quantifying D1 receptor density | Clinical diagnostic for Parkinsonian syndromes[5][6] |
Table 2: Imaging and Diagnostic Performance of [123I]FP-CIT for DAT Imaging
| Performance Metric | Value | Clinical Context |
| Sensitivity | 97% | For clinical diagnosis of parkinsonism[5] |
| Specificity | 100% | For differentiating from essential tremor[5] |
| Imaging Modality | SPECT (Single-Photon Emission Computed Tomography) | Standard clinical practice[1][7][2] |
| Time to Imaging | 3-6 hours post-injection | Standard clinical protocol[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of typical experimental protocols for characterizing these radiotracers.
In Vitro Binding Affinity Assay
This protocol is a generalized procedure to determine the binding affinity (Ki or Kd) of a radiotracer to its target protein in brain tissue homogenates.
-
Tissue Preparation: Brain regions rich in the target protein (e.g., striatum for DAT and D1 receptors) are dissected from animal models (e.g., rats). The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the target proteins.
-
Binding Assay: The membrane homogenates are incubated with increasing concentrations of the radiolabeled ligand ((R)-[125I]TISCH or [123I]FP-CIT).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to saturate the specific binding sites. This allows for the measurement of non-specific binding.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
In Vivo SPECT Imaging Protocol with [123I]FP-CIT (DaTscan)
This protocol outlines the standard clinical procedure for DAT imaging in patients with suspected Parkinsonian syndromes.[6]
-
Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide) is administered at least one hour before the radiotracer injection.[5][6] Patients should also be well-hydrated.
-
Radiotracer Administration: A dose of 111-185 MBq (3-5 mCi) of [123I]FP-CIT is administered intravenously.[5][6]
-
Uptake Phase: The patient waits for 3 to 6 hours to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.[5][6]
-
SPECT Imaging: The patient lies on the scanner bed with their head positioned in a head holder to minimize movement. The SPECT camera acquires images of the brain for approximately 30-45 minutes.[8]
-
Image Reconstruction and Analysis: The acquired data are reconstructed to create cross-sectional images of the brain. The uptake of the radiotracer in the striatum is assessed, typically by visual inspection by trained readers or through semi-quantitative analysis comparing striatal uptake to a reference region with negligible DAT density (e.g., the occipital cortex).[7]
Visualizations
The following diagrams illustrate the distinct imaging targets of (R)-TISCH and [123I]FP-CIT and a typical workflow for in vivo imaging studies.
Caption: Dopaminergic synapse showing the distinct targets of [123I]FP-CIT (DAT) and (R)-TISCH (D1 Receptor).
Caption: General experimental workflow for in vivo SPECT imaging with a radiotracer like [123I]FP-CIT.
References
- 1. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DaT scan - Wikipedia [en.wikipedia.org]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter Imaging in Parkinson Disease: Progressive Changes and Therapeutic Modification after Anti-parkinsonian Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. snmmi.org [snmmi.org]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. radiology.unm.edu [radiology.unm.edu]
A Comparative Guide to Dopamine Transporter Ligands: Cocaine, Methylphenidate, and GBR-12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three widely studied dopamine transporter (DAT) ligands: cocaine, methylphenidate, and GBR-12909. The information presented herein is intended to assist researchers in selecting appropriate pharmacological tools for studies of the dopaminergic system. This document summarizes their binding affinities, selectivity for monoamine transporters, and the experimental protocols used to derive these data.
It is important to note that the initially proposed compound for comparison, (R)-TISCH, is a selective ligand for the D1 dopamine receptor, not the dopamine transporter.[1][2] As such, a direct comparison with DAT ligands would be inappropriate. (R)-TISCH exhibits a high affinity for the D1 receptor with a dissociation constant (Kd) of 0.21 nM.[1] This guide will therefore focus on the aforementioned DAT-specific ligands.
Introduction to Dopamine Transporter Ligands
The dopamine transporter is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Ligands that bind to DAT can modulate this process, leading to significant physiological and behavioral effects. Cocaine, a non-selective monoamine transporter inhibitor, is a well-known drug of abuse.[3] Methylphenidate is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[4] GBR-12909 is a potent and selective DAT inhibitor, making it a valuable research tool.[5][6]
Comparative Analysis of Binding Affinity and Selectivity
The binding affinities (Ki) of cocaine, methylphenidate, and GBR-12909 for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are summarized in the table below. These values, derived from radioligand binding assays, indicate the concentration of the ligand required to occupy 50% of the transporters. Lower Ki values signify higher binding affinity.
| Ligand | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Cocaine | 230 - 490[7] | 740[7] | 480[7] | ~3.2 | ~2.1 |
| Methylphenidate | 100 - 190[7][8] | >10,000 - 100,000[4][7] | 38 - 100[7][8] | >100 | ~0.38 - 1 |
| GBR-12909 | 1 - 3.7[5][6][9] | 126 - >1000[9] | >100[6] | >34 | >27 |
Functional Activity: Dopamine Uptake Inhibition
The functional potency of these ligands is often assessed by their ability to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT. The IC50 value represents the concentration of the ligand that inhibits 50% of dopamine uptake.
| Ligand | Dopamine Uptake IC50 (nM) |
| Cocaine | 200 - 400 |
| Methylphenidate | 33 - 540 (d- and l-isomers)[4] |
| GBR-12909 | 10 - 50 |
Mechanism of Action at the Dopamine Synapse
Cocaine, methylphenidate, and GBR-12909 all act as dopamine reuptake inhibitors. By binding to the dopamine transporter (DAT) on the presynaptic neuron, they block the reabsorption of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging its signaling to the postsynaptic neuron.
Caption: Mechanism of dopamine transporter (DAT) inhibition.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Tissue Preparation: Rat or mouse striatal membranes, or cells expressing DAT.[13]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known DAT ligand (e.g., 10 µM cocaine or GBR-12909).
-
Test Compounds: Serial dilutions of cocaine, methylphenidate, or GBR-12909.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and vials.
Procedure:
-
Prepare striatal membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of a non-labeled DAT ligand.
-
Incubate for a specified time at a specific temperature (e.g., 60-120 minutes at 0-4°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[3H]Dopamine Uptake Assay in Synaptosomes
Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine uptake.
Materials:
-
Radiolabeled Substrate: [3H]Dopamine.
-
Tissue Preparation: Freshly prepared rat or mouse striatal synaptosomes.[14][15]
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer, saturated with 95% O2/5% CO2.
-
Test Compounds: Serial dilutions of cocaine, methylphenidate, or GBR-12909.[16]
-
Uptake Inhibitor for Control: A known potent DAT inhibitor to define non-specific uptake.
-
Glass fiber filters.
-
Scintillation counter and vials.
Procedure:
-
Prepare synaptosomes from fresh striatal tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes in uptake buffer at 37°C for a short period.
-
Add varying concentrations of the test compound to the synaptosome suspension and incubate for a defined period (e.g., 10-20 minutes).
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a saturating concentration of a DAT inhibitor.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the inhibition of specific [3H]dopamine uptake as a function of the test compound concentration to determine the IC50 value.
Caption: Experimental workflow for the [3H]Dopamine uptake assay.
References
- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro binding of [125 I]I-R-(+)-TISCH: A dopamine D1 receptor ligand for studying pancreatic β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of [3H]dopamine and [3H]serotonin uptake by cocaine: comparison between chopped tissue slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Unveiling Molecular Detail in Post-Mortem Tissue: A Comparative Guide to (R)-TISCH Imaging and Autoradiography
For researchers, scientists, and drug development professionals working with post-mortem tissue, selecting the optimal imaging technique is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of a novel sensitive imaging method, likely referenced as (R)-TISCH—a probable abbreviation for Tyramide Signal Amplification-based In Situ Hybridization (TSA-ISH)—and the well-established technique of autoradiography. By examining their performance, experimental protocols, and underlying principles, this guide aims to equip researchers with the knowledge to make informed decisions for their specific research needs.
The analysis of post-mortem tissue is a cornerstone of neuroscience and drug development research, offering invaluable insights into disease mechanisms and the effects of therapeutic interventions at the molecular level. The choice of imaging modality dictates the sensitivity, resolution, and quantitative accuracy of the resulting data. Here, we delve into a detailed comparison of TSA-ISH and autoradiography, two powerful techniques for visualizing molecular targets in post-mortem specimens.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key performance characteristics of TSA-ISH and autoradiography for post-mortem tissue analysis.
| Feature | Tyramide Signal Amplification-based In Situ Hybridization (TSA-ISH) | Autoradiography |
| Primary Target | mRNA, DNA | Receptors, Transporters, Enzymes |
| Detection Principle | Enzyme-catalyzed deposition of labeled tyramide | Detection of radioactive decay from a radiolabeled ligand |
| Sensitivity | High to Very High (up to 100-fold amplification over conventional methods)[1] | High, dependent on radioisotope specific activity and target density |
| Resolution | Cellular to subcellular | Tissue level to cellular (depending on emulsion and isotope) |
| Quantification | Semi-quantitative to quantitative (with careful optimization and controls) | Quantitative (requires standards and densitometric analysis)[2][3] |
| Multiplexing | Readily achievable with different fluorophores | Limited and complex |
| Throughput | Moderate to High | Low to Moderate (long exposure times) |
| Safety | Requires handling of hazardous chemicals (e.g., tyramide, hydrogen peroxide) | Requires handling of radioactive materials and specialized disposal |
Deep Dive into Experimental Protocols
Understanding the experimental workflow is crucial for assessing the feasibility and resource requirements of each technique. Below are detailed methodologies for performing TSA-ISH and in vitro autoradiography on post-mortem human brain tissue.
Tyramide Signal Amplification-based In Situ Hybridization (TSA-ISH) Protocol for Post-Mortem Human Brain
This protocol outlines the key steps for detecting specific mRNA transcripts in formalin-fixed, paraffin-embedded (FFPE) human brain sections.
-
Tissue Preparation:
-
Obtain post-mortem brain tissue with a post-mortem interval of less than 48 hours.
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue through a series of graded ethanol and xylene baths and embed in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to deionized water.
-
-
Antigen Retrieval and Permeabilization:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Treat sections with proteinase K to permeabilize the tissue and allow probe access.
-
-
Hybridization:
-
Apply the specific hapten-labeled (e.g., DIG, DNP) RNA probe to the tissue section.
-
Incubate in a humidified chamber at the optimal hybridization temperature (typically 40-65°C) for 2-16 hours.
-
Perform stringent washes to remove unbound probe.
-
-
Immunodetection and Signal Amplification:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with an anti-hapten antibody conjugated to horseradish peroxidase (HRP).
-
Wash to remove unbound antibody.
-
Incubate with a solution containing a fluorescently labeled tyramide substrate and hydrogen peroxide. The HRP catalyzes the deposition of the tyramide at the site of the probe.[1]
-
-
Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips with an anti-fade mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
In Vitro Autoradiography Protocol for Post-Mortem Human Brain
This protocol details the steps for localizing and quantifying receptors in frozen human brain sections.
-
Tissue Preparation:
-
Obtain whole human brains with a post-mortem interval of less than 48 hours.[4]
-
Freeze the brain at -80°C.[4]
-
Cut 1.5-2 cm coronal slices and embed them in a cryo-embedding medium.[4]
-
Section the frozen block at 20-40 µm thickness using a cryostat at -16°C to -20°C and thaw-mount onto charged slides.[4][5]
-
-
Pre-incubation:
-
Thaw the slide-mounted sections to room temperature.
-
Pre-incubate the sections in a buffer solution to remove endogenous ligands and rehydrate the tissue.
-
-
Incubation with Radioligand:
-
Incubate the sections with a radiolabeled ligand (e.g., ³H, ¹⁴C, ¹²⁵I) at a specific concentration in an incubation buffer.
-
To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled competing ligand.
-
-
Washing:
-
Wash the sections in ice-cold buffer to remove unbound radioligand. The number and duration of washes are critical for reducing background signal.
-
-
Drying and Exposure:
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
Appose the dried sections to a radiation-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.
-
Expose in a light-tight cassette at -80°C for a duration ranging from days to months, depending on the isotope and receptor density.
-
-
Image Acquisition and Analysis:
-
Develop the film or scan the imaging plate using a phosphor imager.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.[3]
-
Correlate the optical density values to the radioactive standards to determine the receptor density in specific brain regions.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of TSA-ISH and autoradiography, as well as a conceptual comparison.
Concluding Remarks
Both TSA-ISH and autoradiography are powerful techniques for the molecular analysis of post-mortem tissue, each with its own set of strengths and limitations. TSA-ISH offers exceptional sensitivity and cellular resolution, making it ideal for detecting low-abundance transcripts and for multiplexing studies.[1][6] Its workflow, however, is more complex and quantification can be challenging.
Autoradiography, on the other hand, is a well-validated and quantitative method for mapping receptor distributions.[2][3] Its main drawbacks are its lower resolution compared to TSA-ISH, the long exposure times, and the need for handling radioactive materials.
The choice between TSA-ISH and autoradiography will ultimately depend on the specific research question, the target molecule of interest, the desired level of resolution and quantification, and the available laboratory resources. For studies requiring the precise localization of mRNA transcripts at the cellular level, TSA-ISH is the superior choice. For quantitative analysis of receptor density across different brain regions, autoradiography remains the gold standard. By carefully considering the information presented in this guide, researchers can confidently select the most appropriate imaging technique to advance their post-mortem tissue analysis.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Autoradiography [fz-juelich.de]
- 4. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Tyramide signal amplification coupled with multiple immunolabeling and RNAScope in situ hybridization in formaldehyde‐fixed paraffin‐embedded human fetal brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Behavioral Correlates of (R)-TISCH: A Comparative Guide to Cross-Validation with Preclinical Behavioral Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticipated behavioral effects of the dopamine D1 receptor ligand, (R)-TISCH, with established preclinical models of anxiety, depression, and memory. This document outlines the experimental data from analogous compounds and furnishes detailed protocols for key behavioral tests to facilitate the cross-validation of future findings related to (R)-TISCH.
(R)-TISCH, with the chemical name (R)-8-Chloro-2,3,4,5-tetrahydro-5-(3-iodophenyl)-3-methyl-1H-3-benzazepin-7-ol, is a selective ligand for the dopamine D1 receptor. Understanding the behavioral implications of D1 receptor modulation by (R)-TISCH is crucial for its potential therapeutic development. Cross-validation of its pharmacological activity with robust behavioral assays is a critical step in characterizing its neuropsychopharmacological profile.
Comparative Analysis of Dopamine D1 Receptor Agonist Effects in Behavioral Paradigms
While direct behavioral studies on (R)-TISCH are not yet widely available, the known effects of other selective dopamine D1 receptor agonists in common behavioral tests can provide a predictive framework for its potential actions. The following table summarizes the expected outcomes based on studies of analogous D1 agonists.
| Behavioral Test | Animal Model | D1 Agonist Administration | Expected Outcome on Behavior | Interpretation |
| Elevated Plus Maze (EPM) | Rats/Mice | Systemic or intra-medial prefrontal cortex | Anxiolytic-like effects (Increased time in open arms) | D1 receptor activation in the prefrontal cortex may reduce anxiety-like behavior.[1] |
| Forced Swim Test (FST) | Rats/Mice | Systemic | No significant change in immobility time | Activation of D1 receptors alone may not be sufficient to produce antidepressant-like effects in this paradigm.[2][3] |
| Novel Object Recognition (NOR) | Rats/Mice | Systemic or intra-prelimbic cortex | Impaired memory consolidation and retrieval | D1 receptor stimulation can modulate, and in some cases impair, recognition memory processes.[4][5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure standardized and reproducible cross-validation studies.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
The Forced Swim Test is a common preclinical model used to evaluate depressive-like behavior and the efficacy of antidepressant compounds. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
On day one (pre-test session), place the animal in the cylinder for a 15-minute period.
-
Twenty-four hours later (test session), return the animal to the cylinder for a 5 or 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[2][6]
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to assess learning and memory, particularly recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase.
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Familiarization Phase (Trial 1): Place the animal in the arena containing two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): Place the animal back in the arena where one of the familiar objects has been replaced by a novel object.
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
A preference for the novel object, indicated by a significantly longer exploration time, suggests intact recognition memory. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[4][5]
Visualizing the Cross-Validation Workflow and Dopaminergic Pathway
To elucidate the experimental process and the underlying neurobiological context, the following diagrams are provided.
Caption: Workflow for the cross-validation of (R)-TISCH's behavioral effects.
Caption: Simplified signaling cascade following dopamine D1 receptor activation.
References
- 1. Dopamine D1 receptor in the medial prefrontal cortex mediates anxiety-like behaviors induced by blocking glutamatergic activity of the ventral hippocampus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of dopamine D-2 but not D-1 receptors reduces immobility time of rats in the forced swimming test: implication for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor stimulation modulates the formation and retrieval of novel object recognition memory: Role of the prelimbic cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptor stimulation modulates the formation and retrieval of novel object recognition memory: Role of the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative study of (S)-TISCH and (R)-TISCH enantiomers
A comprehensive search for the chemical compound referred to as "TISCH" has yielded no identification of a molecule with this acronym. Without a specific chemical name or structure, a comparative analysis of its (S) and (R) enantiomers cannot be performed.
Extensive searches across chemical databases and scientific literature did not retrieve any compound with the designation "this compound." This suggests that "this compound" may be a non-standard abbreviation, an internal project code, a newly synthesized molecule not yet in the public domain, or a possible typographical error.
To proceed with the user's request for a detailed comparative guide, the full chemical name (such as the IUPAC name), CAS registry number, or a clear structural representation of the molecule is required. Once the specific compound is identified, a thorough search for the following information can be initiated:
-
Synthesis and Characterization: Methods for the synthesis and isolation of the (S) and (R) enantiomers.
-
Biological Activity: Published studies detailing the pharmacological, toxicological, or other biological effects of each enantiomer.
-
Quantitative Data: Comparative data such as IC₅₀, EC₅₀, binding affinities, or other relevant metrics from experimental studies.
-
Mechanism of Action: Information on the signaling pathways or molecular targets through which the enantiomers exert their effects.
-
Experimental Protocols: Detailed methodologies from published research that would allow for the replication of key experiments.
Without this foundational information, it is not possible to generate the requested data tables, experimental protocols, or signaling pathway diagrams. We kindly request the user to provide a more specific identifier for the compound of interest to enable the fulfillment of this request.
Reproducibility of Dopamine Receptor and Transporter SPECT Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of single-photon emission computed tomography (SPECT) measurements is critical for the validation of novel radiotracers and their application in clinical research. This guide provides a comparative overview of the reproducibility of SPECT imaging targeting the dopaminergic system, with a focus on the dopamine D1 receptor ligand (R)-TISCH and the more extensively studied dopamine transporter (DAT).
(R)-TISCH, with the systematic name 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a selective ligand for the central nervous system (CNS) D1 dopamine receptor[1]. Preclinical studies have shown its potential for in vivo imaging, demonstrating high uptake in D1 receptor-rich regions like the striatum and substantia nigra[1]. When labeled with iodine-123, it may be suitable for noninvasive imaging in humans[1].
Comparative Reproducibility Data for Dopamine Transporter (DAT) SPECT
To provide a quantitative context for the expected reproducibility of a dopaminergic SPECT tracer, we have summarized the test-retest reliability data from studies using various DAT-targeting radiotracers. The primary metrics used to assess reproducibility are the test-retest variability (TRV) and the intraclass correlation coefficient (ICC). Lower TRV and higher ICC values indicate better reproducibility.
| Radiotracer | Target | Population | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| 99mTc-TRODAT-1 | DAT | Parkinson's Disease Patients | Striatum | 10.20 | 0.95 |
| 99mTc-TRODAT-1 | DAT | Healthy Young Men | Striatum | Not Reported | Significant correlation |
| 123I-ADAM | SERT | Healthy Volunteers | Midbrain | 13 ± 11 | 0.74 |
| 11C-HOMADAM (PET) | SERT | Healthy Volunteers | Caudate Nucleus | Not Reported | 0.88 |
Note: Data for serotonin transporter (SERT) imaging is included to provide a broader context of monoamine transporter imaging reproducibility.
The data clearly indicates that for well-established DAT SPECT tracers like 99mTc-TRODAT-1, excellent test-retest reproducibility can be achieved, with low variability and high ICC values[2]. This level of reproducibility is crucial for longitudinal studies that aim to track disease progression or treatment effects in disorders like Parkinson's disease[2][3][4][5].
Experimental Protocols
Detailed methodologies are essential for ensuring the reproducibility of scientific findings. Below are summarized experimental protocols from the cited studies on DAT SPECT reproducibility.
Protocol for 99mTc-TRODAT-1 SPECT Reproducibility Study in Parkinson's Disease
-
Participants: 20 patients with Parkinson's disease[2].
-
Study Design: Each patient underwent two 99mTc-TRODAT-1 SPECT scans at an interval of 2-3 weeks[2].
-
Radiotracer Administration: Injection of 925 MBq of 99mTc-TRODAT-1[2].
-
Imaging Timepoint: Imaging was performed 4 hours after the injection[2].
-
Image Analysis: The ratio of specific striatal to non-specific uptake was calculated as the primary outcome measure[2].
-
Statistical Analysis: Test-retest variability, intraclass correlation coefficient (ICC), and 95% limits of agreement were calculated to assess reproducibility[2].
Visualizing Experimental Workflows and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical workflow for a SPECT reproducibility study and the biological targets of (R)-TISCH and DAT radiotracers within the dopamine synapse.
Conclusion and Future Directions
While direct reproducibility data for (R)-TISCH SPECT is currently lacking, the established high reproducibility of DAT SPECT imaging provides a strong benchmark for what should be expected from a reliable dopaminergic radiotracer. The provided data and protocols for DAT SPECT can serve as a valuable resource for researchers planning to evaluate the test-retest reliability of (R)-TISCH. Such studies will be essential to validate (R)-TISCH as a quantitative tool for assessing D1 dopamine receptor density in both research and clinical settings. Future research should prioritize conducting rigorous test-retest studies for (R)-TISCH to establish its measurement precision and reliability, which is a prerequisite for its use in longitudinal studies of neuropsychiatric and neurological disorders.
References
- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility of 99mTc-TRODAT-1 SPECT measurement of dopamine transporters in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine transporter single photon emission computed tomography (DaT-SPECT) use in the diagnosis and clinical management of parkinsonism: an 8-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating (R)-TISCH Binding with Dopamine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-TISCH, a notable dopamine D1 receptor ligand, with other relevant compounds. It aims to objectively present its binding characteristics and explore the correlation with dopamine levels, supported by experimental data and detailed protocols.
Introduction to (R)-TISCH
(R)-TISCH, or R(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a high-affinity and selective ligand for the dopamine D1 receptor. Its utility as a tracer for in vivo imaging of D1 receptors in the central nervous system has been established, demonstrating high uptake in D1-rich regions such as the striatum and substantia nigra. The specific binding of (R)-TISCH can be blocked by the well-known D1 antagonist, SCH 23390, confirming its specificity for this receptor subtype.
Comparative Analysis of Dopamine D1 Receptor Binding
The affinity of a ligand for its receptor is a critical parameter in pharmacology. The dissociation constant (KD) or the inhibition constant (Ki) are common measures of this affinity, with lower values indicating a stronger binding.
| Compound | Receptor Subtype | Binding Affinity (KD/Ki) | Species/Tissue | Reference |
| (R)-(+)-[125I]TISCH | D1 | 0.21 ± 0.03 nM (KD) | Rat Striatum | |
| SCH 23390 | D1 | 0.2 nM (Ki) | Rat | |
| SCH 23390 | D5 | 0.3 nM (Ki) | Human | |
| (+/-)-TISCH | D1 | Potency < SCH 23390 | Rat Striatum |
As the data indicates, both (R)-TISCH and SCH 23390 exhibit high affinity for the D1 receptor in the nanomolar range. Notably, SCH 23390 is reported to have a slightly higher potency than the racemic mixture of this compound.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gαs/olf subunit, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.
Correlating D1 Receptor Binding with Dopamine Levels
However, studies on the well-characterized D1 receptor antagonist, SCH 23390, provide some insight into the functional consequences of D1 receptor blockade. In vivo intracellular recordings combined with reverse microdialysis in rats have shown that perfusion of SCH 23390 into the striatum decreases the excitability of spiny projection neurons. This is evidenced by a decrease in the maximal depolarized membrane potential and a reduction in the amplitude of "up-state" events, which are periods of increased neuronal activity. While this is not a direct measurement of dopamine concentration, it demonstrates a clear functional consequence of D1 receptor antagonism on neuronal activity within a key dopamine-rich brain region.
The lack of a significant effect of the D1 antagonist on basal dopamine levels in some studies could be attributed to the low occupancy of D1 receptors by endogenous dopamine under physiological conditions.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound (like (R)-TISCH) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize cells or tissue known to express the dopamine D1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]SCH 23390) and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D1 antagonist).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living, freely moving animals.
Workflow:
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (typically a rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., the striatum).
-
Animal Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Collect baseline dialysate samples to establish the basal extracellular dopamine concentration. Administer the test compound (e.g., (R)-TISCH) and continue to collect samples at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Conclusion
(R)-TISCH is a high-affinity and selective dopamine D1 receptor ligand. Its binding characteristics are comparable to other well-established D1 ligands such as SCH 23390. While the direct impact of (R)-TISCH on extracellular dopamine levels has yet to be fully elucidated through in vivo microdialysis studies, the available data on related compounds suggests that modulation of the D1 receptor has significant effects on neuronal activity in dopamine-rich brain regions. Further research is warranted to directly correlate the binding of (R)-TISCH with changes in dopamine neurotransmission, which will provide a more complete understanding of its pharmacological profile and potential therapeutic applications.
A Head-to-Head Comparison of Novel SV2A PET Tracers for Neuroimaging
A detailed analysis of (R)-TISCH and other advanced radioligands for the in-vivo quantification of synaptic density.
This guide provides a comprehensive comparison of the novel synaptic vesicle glycoprotein 2A (SV2A) PET tracer, (R)-TISCH (also reported in literature as [18F]SDM-16), with other prominent PET tracers used in neuroimaging. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the performance and experimental protocols associated with these imaging agents. The data presented is compiled from preclinical studies and highlights key performance indicators crucial for the selection of the most appropriate tracer for neuroscientific research.
Performance Comparison of SV2A PET Tracers
The selection of a PET tracer for neuroimaging is contingent on several key performance metrics that dictate its efficacy and suitability for specific research questions. These include binding affinity to the target, metabolic stability, and the signal-to-noise ratio in the resulting images. The following table summarizes the quantitative data for (R)-TISCH/[18F]SDM-16 and other commonly used SV2A PET tracers.
| Tracer | Binding Affinity (Ki, nM) | Plasma Free Fraction (fP, %) | Non-displaceable Volume of Distribution (VND, mL/cm³) | Key Advantages |
| (R)-TISCH / [18F]SDM-16 | 0.9 | 69% | 2.54 | Highest binding affinity and metabolic stability reported. |
| [11C]UCB-J | Not explicitly stated, but used as a benchmark | 46% | 6.27 | Well-established tracer, but has a short half-life due to Carbon-11. |
| [18F]SynVesT-1 | Not explicitly stated | 43% | 4.96 | F-18 labeled alternative to [11C]UCB-J. |
| [18F]SynVesT-2 | Not explicitly stated | 41% | 2.10 | Another F-18 labeled tracer with faster pharmacokinetics. |
| [18F]UCB-H | Not explicitly stated | 43% | 7.89 | F-18 labeled, but may be less specific than [11C]UCB-J.[1] |
| [11C]UCB-A | Not explicitly stated | Not explicitly stated | 14.67 | High metabolic stability, but slow kinetics.[2] |
(Data for the table was compiled from preclinical studies on non-human primates)[2][3]
(R)-TISCH/[18F]SDM-16 demonstrates the highest binding affinity to human SV2A among all reported ligands and boasts superior metabolic stability.[3] Its high plasma free fraction suggests a greater availability of the tracer to cross the blood-brain barrier and bind to its target. While its non-displaceable volume of distribution is lower than some other tracers, its overall profile suggests excellent contrast between gray and white matter in PET images, allowing for sensitive and reliable quantification of SV2A.[3]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the preclinical characterization of (R)-TISCH/[18F]SDM-16.
Radiosynthesis of [18F]SDM-16
The synthesis of [18F]SDM-16 is a multi-step process. The precursor, an arylstannane, is obtained from a bromo analog via a Pd(0)-catalyzed stannylation reaction.[2][3] The final radiolabeling step involves a nucleophilic substitution reaction. The entire process, including purification, is completed within approximately 90 minutes, yielding a product with high radiochemical and enantiomeric purity (>99%).[3]
Animal Studies and PET Imaging
Preclinical studies were conducted on non-human primates. The animals were administered with [18F]SDM-16, and PET scans were acquired over a period of 180 minutes.[3] To assess the in vivo binding specificity, a blocking study was performed by pre-injecting the SV2A ligand Levetiracetam (LEV) before the administration of the radiotracer.[2][3]
Data Analysis
The time-activity curves (TACs) from the PET images were analyzed using a one-tissue compartment (1TC) model to determine the volume of distribution (VT).[2] The binding potential (BPND) was calculated to quantify the density of available SV2A receptors.[2]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of comparing PET tracers and the underlying biological target, the following diagrams are provided.
References
Safety Operating Guide
A Guide to the Proper Disposal of Tisch Scientific Laboratory Products
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of laboratory consumables distributed by Tisch Scientific. Adhering to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following step-by-step instructions are designed to directly address operational questions concerning the disposal of used filtration and chromatography products.
General Principles of Laboratory Waste Disposal
The appropriate disposal procedure for any this compound Scientific product, such as syringe filters, membrane filters, or chromatography vials, is determined by the nature of the substance that has come into contact with it. The product itself is generally not hazardous; however, its use in experiments can result in contamination with chemical, biological, or radiological agents, thereby classifying it as hazardous waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations regarding waste disposal.
Disposal Workflow for this compound Scientific Products
The following diagram outlines the decision-making process for the proper segregation and disposal of used laboratory consumables.
Essential Safety and Operational Protocols for Handling TISCH Laboratory Products
Disclaimer: "TISCH" is a brand name for a wide range of laboratory and environmental equipment, including products from this compound Scientific and this compound Environmental. It is not a specific chemical. The following guidance pertains to the safe handling and disposal of this compound laboratory filtration and air sampling products. The specific hazards and required safety precautions will primarily depend on the nature of the substance being filtered or sampled, not the equipment itself. A thorough risk assessment must be conducted before commencing any new procedure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial when working with laboratory filtration and air sampling equipment. The following table summarizes recommended PPE based on the type of substance being handled.
| Substance/Application | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Aqueous, Non-Hazardous Solutions | Safety glasses with side shields[1][2] | Nitrile or latex gloves | Lab coat | Not generally required |
| Volatile Organic Solvents (e.g., HPLC mobile phases) | Chemical splash goggles[1][2] | Chemically resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron | Fume hood use is mandatory. Respirator may be required based on risk assessment. |
| Acids and Bases (Corrosives) | Chemical splash goggles and a face shield[1][3] | Acid/base resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over a lab coat | Fume hood use is mandatory. |
| Biological Samples (BSL-1) | Safety glasses with side shields | Nitrile or latex gloves | Lab coat | Not generally required |
| Biological Samples (BSL-2) | Safety glasses with side shields or goggles. Face shield if splash risk. | Nitrile or latex gloves (double gloving may be necessary) | Lab coat (dedicated to the BSL-2 area) | Biosafety cabinet use is mandatory. |
| Airborne Particulates (Non-toxic dust) | Safety glasses with side shields | Gloves as needed | Lab coat | N95 respirator may be advisable to prevent inhalation.[4] |
| Airborne Hazardous Particulates or Aerosols | Tight-fitting goggles | Appropriate gloves for the chemical hazard | Lab coat | Use within a fume hood or with appropriate local exhaust ventilation. A fitted respirator (e.g., N95, P100) is required. |
Operational Plan: Safe Use of Laboratory Filtration Equipment
This step-by-step guide outlines the general procedure for safely using this compound filtration products (e.g., syringe filters, membrane filters in a filter holder).
2.1. Preparation
-
Consult the Safety Data Sheet (SDS): Before handling any chemical, thoroughly review its SDS to understand the hazards and required safety precautions.
-
Conduct a Risk Assessment: Evaluate the entire experimental procedure to identify potential hazards and implement appropriate control measures.
-
Select Appropriate PPE: Based on the risk assessment, don the necessary PPE as outlined in the table above.
-
Work in a Designated Area: Use a chemical fume hood for volatile or hazardous substances. Ensure the work area is clean and uncluttered.
-
Inspect Equipment: Check all glassware and filtration apparatus for cracks or defects before use. Ensure the filter membrane is of the correct material and pore size for your application.
2.2. Filtration Procedure
-
Assemble the Filtration Apparatus: Securely assemble the filter holder with the membrane filter in place. If using a syringe filter, attach it securely to the syringe.
-
Perform the Filtration: Slowly and carefully pour or dispense the liquid into the filter funnel or draw it into the syringe. Apply vacuum or pressure gently to initiate filtration. Avoid splashing.
-
Monitor the Process: Continuously monitor the filtration for any leaks or blockages. Do not leave a filtration process unattended, especially when under vacuum or pressure.
-
Decontamination: Once filtration is complete, safely depressurize or release the vacuum from the system.
2.3. Post-Filtration
-
Handle Filtrate and Retentate Safely: Treat both the filtered liquid and the material retained on the filter as potentially hazardous.
-
Clean Equipment: Thoroughly clean and decontaminate all reusable equipment according to laboratory protocols.
-
Dispose of Consumables: Dispose of used filters and other single-use items as outlined in the disposal plan below.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the work and removing gloves.
Disposal Plan for Used Filtration and Sampling Media
Used filters and sampling media must be disposed of in a manner that ensures the safety of all personnel and is in compliance with institutional and regulatory requirements.[5]
3.1. Waste Characterization
-
Assume Contamination: Treat all used filters and sampling media as contaminated with the substance that was passed through them.
-
Hazardous Waste Determination: The used filter is considered hazardous waste if the substance it was used with is listed as hazardous or exhibits hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).[5]
3.2. Segregation and Collection
-
Solid Chemical Waste: Place used filters contaminated with hazardous chemicals into a designated, labeled, and sealed hazardous waste container. Do not dispose of them in the regular trash.
-
Biological Waste: Filters used with biological materials should be placed in a biohazard bag and subsequently autoclaved before disposal.
-
Sharps: If the filter is part of a needle or could puncture a waste bag, it should be disposed of in a designated sharps container.
3.3. Labeling and Storage
-
Labeling: Ensure the hazardous waste container is clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.
3.4. Waste Pickup
-
Request Collection: Follow your institution's procedures for requesting a hazardous waste pickup from EHS.
Visualizing Safe Laboratory Practices
The following diagrams illustrate key logical workflows and safety principles for handling laboratory equipment like that from this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
